Dioleoyl phosphatidylcholine
Description
Significance of Dioleoyl Phosphatidylcholine as a Model Membrane Component
This compound is a type of phospholipid, a class of lipids that are the primary building blocks of cellular membranes. wikipedia.org Structurally, DOPC consists of a hydrophilic choline (B1196258) headgroup and two hydrophobic oleoyl (B10858665) acyl chains. This amphipathic nature drives the self-assembly of DOPC molecules into a lipid bilayer in aqueous environments, mimicking the basic structure of a cell membrane. portlandpress.com
The significance of DOPC as a model membrane component stems from several key characteristics. Its two unsaturated oleoyl chains confer a fluid, or liquid-crystalline, state at physiological temperatures, which is representative of the dynamic nature of biological membranes. mdpi.com This fluidity is crucial for various membrane functions, including protein mobility and signal transduction. frontiersin.org Furthermore, DOPC is a zwitterionic phospholipid, meaning it carries both a positive and a negative charge, resulting in a net neutral charge under physiological pH. acs.org This neutrality simplifies experimental systems by minimizing electrostatic interactions that could confound the study of other membrane phenomena.
The use of a single, well-defined lipid species like DOPC allows for the creation of robust and reproducible model systems. researchgate.net These simplified models, such as liposomes (vesicles) and supported lipid bilayers, provide a controlled environment to investigate the fundamental physical properties of membranes and their interactions with other molecules, which would be immensely challenging in the complex milieu of a native cell membrane. frontiersin.orgnih.gov
Scope and Rationale for Advanced Research on this compound Systems
The utility of DOPC extends beyond simple bilayer models. Advanced research leverages DOPC systems to explore a wide array of complex biophysical questions. One major area of investigation is the interaction between lipids and membrane proteins. cmu.edunih.gov By reconstituting purified proteins into DOPC bilayers, researchers can study how the lipid environment influences protein structure, function, and aggregation. nih.govmpg.de These studies are critical for understanding the mechanisms of membrane-bound enzymes, ion channels, and receptors.
Another significant research avenue involves the study of lipid domains or "rafts." While native cell membranes are heterogeneous mixtures of various lipids, DOPC is often mixed with other lipids, such as sphingomyelin (B164518) and cholesterol, to create model systems that mimic this complexity. nih.gov These models help elucidate the principles governing the formation and stability of lipid domains, which are thought to play crucial roles in cell signaling and trafficking.
Furthermore, DOPC-based liposomes are extensively utilized in drug delivery research. frontiersin.orgusf.edu As biocompatible and biodegradable nanocarriers, they can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to target cells. frontiersin.orgmdpi.comnih.gov Research in this area focuses on optimizing the stability, release kinetics, and targeting capabilities of these liposomal formulations. usf.edunih.gov The physical properties of DOPC, such as its fluidity and permeability, are key parameters that are fine-tuned in these applications.
The table below summarizes some of the key physical properties of DOPC bilayers that are central to these research areas.
Historical Context of this compound Studies in Membrane Science
The study of phospholipids (B1166683) and their role in membrane structure has a long history, with the "fluid mosaic" model proposed by Singer and Nicolson in 1972 being a landmark achievement. frontiersin.org This model described biological membranes as two-dimensional fluids in which proteins are embedded. frontiersin.org The development of techniques to create artificial lipid bilayers, or liposomes, by Bangham and Horne in 1964, provided the experimental platform to test and refine these ideas. portlandpress.com
In the ensuing decades, as the importance of specific lipid species became more apparent, synthetic phospholipids like DOPC gained prominence. The ability to synthesize highly pure and well-characterized lipids was a significant step forward from using complex and often ill-defined lipid extracts from natural sources like egg yolk. wikipedia.org This allowed for more controlled and reproducible experiments, laying the groundwork for quantitative biophysical studies.
Early studies focused on characterizing the fundamental phase behavior and structural properties of DOPC bilayers using techniques like X-ray diffraction and calorimetry. portlandpress.comaip.org These foundational studies provided the essential data, such as area per lipid and bilayer thickness, that are still widely used today. cmu.educmu.edu Over time, the advent of more sophisticated techniques, including nuclear magnetic resonance (NMR) spectroscopy, atomic force microscopy (AFM), and molecular dynamics (MD) simulations, has enabled a much more detailed and dynamic picture of DOPC membranes to emerge. nih.govnih.gov These advanced methods have allowed scientists to probe the molecular-level organization, dynamics, and interactions within DOPC bilayers with unprecedented resolution. nih.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKAWJBJQDLSFF-YEUCEMRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68737-67-7, 10015-85-7 | |
| Record name | DOPC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68737-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Oleoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010015857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioleoylphosphatidylcholine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068737677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z,Z)-(±)-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIOLEOYLPHOSPHATIDYLCHOLINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDS2L3ODLV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Theoretical Frameworks and Computational Methodologies in Dioleoyl Phosphatidylcholine Bilayer Systems
Molecular Dynamics Simulations of Dioleoyl Phosphatidylcholine Bilayers
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the structure and dynamics of lipid bilayers at an atomistic level. nih.gov These simulations provide detailed insights into the behavior of individual lipid molecules and their collective properties, which are often difficult to obtain through experimental methods alone. nih.govtandfonline.com For this compound (DOPC) bilayers, MD simulations have been extensively used to characterize various physical properties, including area per lipid, bilayer thickness, lipid ordering, and the influence of hydration. nih.govtandfonline.comnih.gov
Simulation Parameters and Force Field Development for this compound Systems
The accuracy of MD simulations heavily relies on the quality of the force field, which is a set of parameters describing the potential energy of the system. rsc.org Several force fields have been developed and refined for lipid simulations, with CHARMM and GROMOS being among the most prominent. scispace.comgromos.net
The CHARMM (Chemistry at HARvard Molecular Mechanics) force fields, particularly CHARMM36 (C36), have undergone significant development to improve the accuracy of lipid bilayer simulations. nih.gov The development of C36 was motivated by the tendency of earlier versions, like C27 and C27r, to produce overly ordered, gel-like bilayer structures with smaller-than-experimental surface areas per lipid. nih.gov The C36 parameter set was optimized by targeting both quantum mechanical (QM) calculations and a wide range of experimental data, including surface area per lipid and deuterium (B1214612) order parameters for various phospholipids (B1166683), including DOPC. nih.govnih.gov This optimization involved modifications to torsional, Lennard-Jones, and partial atomic charge parameters. nih.gov The CHARMM force fields are typically used with the TIP3P water model, and the parameters are optimized to maintain a balance between solute-solute, solute-solvent, and solvent-solvent interactions. nih.govresearchgate.net A modification to the C36 force field for cholesterol, termed C36c, has also been developed and tested in simulations of DOPC/cholesterol mixtures. acs.org
The GROMOS (Groningen Molecular Simulation) force fields have also been widely used for simulating DOPC bilayers. gromos.netnih.govgromacs.org The GROMOS 43A1-S3 united-atom force field, for instance, has been critically tested against experimental scattering data for DOPC. nih.gov In a united-atom model, groups of atoms (like CH2 and CH3) are represented as single particles, which reduces the computational cost. Simulations using this force field have been performed at various fixed surface areas to compare with experimental neutron and X-ray scattering data. nih.gov More recent developments in the GROMOS force field, such as the 54A8 parameter set, have focused on creating a consistent parameterization for both lipids and proteins. acs.org
Other force fields like AMBER (Assisted Model Building with Energy Refinement) and OPLS-aa (Optimized Potentials for Liquid Simulations - all atom) have also been applied to DOPC simulations. whiterose.ac.ukresearchgate.net The General Amber Force Field (GAFF) has been shown to reproduce some experimental properties of DOPC bilayers reasonably well, although it can lead to smaller surface areas and higher order parameters compared to experiments. scispace.comnih.gov A systematic parameterization of lipids for the OPLS-aa force field has also been developed, providing topologies for DOPC among other phospholipids. researchgate.net
The choice of simulation parameters, such as temperature, pressure, and the treatment of long-range electrostatic interactions (e.g., using the Particle Mesh Ewald method), is crucial for obtaining realistic bilayer properties. rsc.org Simulations are often performed in the NPT ensemble (constant number of particles, pressure, and temperature) to mimic experimental conditions. whiterose.ac.uk
Table 1: Comparison of Common Force Fields Used for DOPC Bilayer Simulations
Force Field Atomistic Representation Key Features/Development Focus Commonly Paired Water Model CHARMM36 (C36) All-atom Optimized against experimental data (surface area, order parameters) for a wide range of lipids. nih.gov TIP3P rsc.org GROMOS (e.g., 43A1-S3, 54A8) United-atom or All-atom United-atom versions are computationally efficient. nih.gov Focus on consistency with protein force fields. cmu.edu SPC/E rsc.org AMBER (GAFF) All-atom A general force field applicable to a wide range of organic molecules, including lipids. gromacs.org TIP3P OPLS-aa All-atom Systematic parameterization for various lipids, including unsaturated ones like DOPC. TIP3P ELBA Coarse-grain Explicitly models main electrostatics with charges and dipoles. nih.gov Custom Stockmayer potential for water nih.gov
Analysis of Structural and Dynamic Properties from this compound Molecular Dynamics
MD simulations provide a wealth of information about the structural and dynamic properties of DOPC bilayers. Key structural parameters that are routinely calculated and compared with experimental data include the area per lipid (APL), bilayer thickness, and deuterium order parameters (SCD). nih.gov
The area per lipid is a fundamental property that reflects the packing of lipid molecules in the bilayer. For DOPC at 30°C and full hydration, experimental values are around 72.2 ± 1.1 Ų. cmu.edu Simulations using the CHARMM36 force field have yielded APL values in good agreement with experiments, typically around 68.8 Ų at 310 K, which was a significant improvement over previous force fields. nih.govnih.gov Applying membrane tension in simulations leads to an increase in the area per lipid. nih.gov
Bilayer thickness is another critical structural parameter. It can be defined in several ways, such as the distance between the phosphate (B84403) peaks in the electron density profile (DHH). Experimental studies have provided detailed electron density profiles that serve as benchmarks for simulation results. uci.edu Simulations have shown that bilayer thickness decreases with increasing membrane tension. nih.gov
The deuterium order parameter (SCD) provides a measure of the orientational order of the acyl chains. It reflects the motional restriction of the C-H bonds along the lipid tails. SCD values are typically higher near the glycerol (B35011) backbone and decrease towards the center of the bilayer, indicating greater flexibility in the tail region. nih.gov The ability of a force field to accurately reproduce experimental SCD profiles is a key validation metric. nih.govnih.gov For instance, the GAFF force field was noted for its ability to capture the splitting of the SCD parameter for the C2 atom of the two acyl chains, a feature observed experimentally. scispace.com
Dynamic properties such as the lateral diffusion coefficient of lipids can also be calculated from MD trajectories. These simulations have shown that increasing membrane tension enhances the lateral diffusion of DOPC molecules, consistent with an increase in membrane fluidity. nih.gov
Table 2: Selected Structural and Dynamic Properties of DOPC Bilayers from MD Simulations and Experiments
Property Experimental Value Simulated Value (Force Field) Reference Area per Lipid (AL) 72.2 ± 1.1 Ų (30°C) 68.8 Ų (310 K, CHARMM36) [40, 19] Area per Lipid (AL) 67.4 ± 1.0 Ų 65.8 Ų (303 K, GROMOS 43A1-S3, tensionless) [19, 1] Area Compressibility Modulus (KA) 265 ± 12 dyn/cm 241.3 ± 24 dyn/cm (CHARMM36) nih.gov Area Compressibility Modulus (KA) 188 dyn/cm 277 ± 10 mN/m (GROMOS 43A1-S3) [40, 1] Lateral Diffusion Coefficient - Increase of 52% with tension from 0 to 15 dyn/cm (CHARMM36) nih.gov
Investigation of Hydration Effects on this compound Bilayers via Simulations
The level of hydration significantly influences the structure and dynamics of lipid bilayers. MD simulations have been employed to study DOPC bilayers at various water concentrations, from fully hydrated to low hydration states. nih.gov These simulations have revealed that as the hydration level decreases, the bilayer structure undergoes significant changes. nih.govnih.gov
At low hydration levels, the orientation of the lipid headgroup, as measured by the vector connecting the phosphorus and nitrogen atoms (P-N vector), shows a greater alignment with the membrane surface. nih.govnih.gov This change in headgroup conformation is accompanied by a reversal in the sign of the membrane dipole potential, where the membrane interior becomes negative relative to the interlamellar space. nih.gov
Simulations have also been used to quantify the number of water molecules in the hydration shell of the lipid headgroups. nih.gov The results support the hypothesis that the completion of the first hydration shell, which occurs at around 12 water molecules per lipid, corresponds to a break point observed in experimental curves of bilayer spacing versus hydration level. nih.gov The distribution of water across the bilayer normal is another key property that can be accurately captured by simulations and validated against experimental diffraction data. uci.edu
Simulation of Intermolecular Interactions within this compound Systems
MD simulations offer a powerful lens to examine the intricate network of intermolecular interactions that govern the structure and function of DOPC bilayers. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions.
Hydrogen bonding plays a crucial role, particularly in the headgroup region and at the lipid-water interface. Water molecules form hydrogen bonds with the phosphate and carbonyl oxygen atoms of the DOPC molecules. researchgate.net The presence of other molecules, such as glycerol, can modulate these interactions, for example, by forming bridges between neighboring choline (B1196258) groups. researchgate.net
Simulations of mixed lipid systems, such as DOPC mixed with other phospholipids like dioleoylphosphatidic acid (DOPA), dioleoylphosphatidylserine (DOPS), or dioleoylphosphatidylethanolamine (DOPE), have been used to investigate how different lipid species interact and organize within the bilayer. nih.gov These studies show that the distribution of lipids can be non-random, with certain lipids showing preferential interactions with each other or with embedded molecules like peptides. nih.gov For example, in a mixed DOPC/DOPA bilayer, DOPA lipids were found to be enriched near an embedded peptide. nih.gov Similarly, simulations of DOPC mixed with a functionalized cholesterol have revealed intermolecular π-stacking interactions between the cholesterol analogue molecules. rsc.org
Statistical Mechanical and Integral Equation Theories Applied to this compound Membranes
While MD simulations provide a detailed, atomistic view, statistical mechanical theories offer a complementary, more coarse-grained perspective on the collective behavior of lipid membranes. nih.gov Integral equation theories, which are a class of statistical mechanical methods developed for dense liquids, have been adapted to study the structure and interactions within lipid bilayers. nih.govnih.govnih.gov
These theories can be used to describe the packing of hydrocarbon chains and the lipid-mediated interactions between embedded proteins. nih.govnih.gov The approach often involves using configurations from MD simulations of pure lipid bilayers to calculate the lateral density-density response function. nih.gov This function, which describes how the density of lipid chains responds to a perturbation, is then used as input for the integral equation theory. nih.govnih.gov
For DOPC bilayers, integral equation theory has been used to predict the lipid-mediated interaction between protein inclusions, which were modeled as hard cylinders. nih.gov The results showed that this interaction oscillates between attractive and repulsive values, in contrast to other lipids like POPC or DPPC where the interaction was found to be repulsive at intermediate ranges and attractive at short ranges for small and medium-sized inclusions. nih.gov This highlights how the specific properties of the lipid matrix, in this case DOPC, can influence the interactions between embedded proteins. nih.gov
A mean-field statistical mechanical theory has also been developed to describe the distribution of molecules within the bilayer. nih.gov This theory models the work required to create a cavity for a solute molecule against the pressure tensor of the surrounding lipids. The lateral pressure profile, calculated from MD simulations, is a key input for this model. nih.gov
Theoretical Models for this compound Membrane Surface Potentials and Interactions
The surface of a lipid bilayer possesses an electrical potential that arises from the arrangement of lipid dipoles and the distribution of ions in the surrounding aqueous phase. This surface potential is a critical factor in the interaction of the membrane with charged molecules, peptides, and proteins.
Theoretical models, such as the Gouy-Chapman theory, are often used to describe the electrostatic potential at the membrane surface. pnas.org This theory relates the surface potential to the surface charge density and the ionic strength of the bulk solution. Experimental measurements on mixed DOPC/dioleoylphosphatidylglycerol (B1249151) (DOPG) bilayers have been analyzed using this framework to understand how the surface potential modulates the function of membrane-binding proteins. pnas.org
The theory of elasticity of liquid crystals provides another framework for modeling the physical interactions within and between lipid membranes. mdpi.comiphy.ac.cn The Helfrich model, for example, describes the bending energy of the membrane in terms of its bending modulus, Gaussian curvature, and spontaneous curvature. iphy.ac.cnmdpi.com These elastic parameters, which can be influenced by the lipid composition, govern the membrane's response to deformations and mediate interactions between membrane inclusions. mdpi.com For DOPC, the splay modulus has been reported to be approximately 10 kBT. mdpi.com These theoretical models are essential for interpreting experimental data and for understanding phenomena such as protein-induced membrane deformation and the lifetime of ion channels. mdpi.com
Computational Approaches for Lipid-Protein Interactions in this compound Environments
The intricate dance between lipids and proteins at the cell membrane interface is fundamental to a vast array of cellular functions. nih.govacs.org Understanding these interactions at a molecular level is paramount, and computational methodologies, particularly molecular dynamics (MD) simulations, have become indispensable tools for this purpose. acs.orgresearchgate.net In the context of this compound (DOPC) bilayers, a common model for fluid-phase biological membranes, these computational approaches offer unparalleled insights into the dynamic and structural aspects of lipid-protein interplay. acs.orgnih.gov
Molecular dynamics simulations allow researchers to observe the behavior of complex biomolecular systems by numerically solving Newton's equations of motion for each particle in the system. acs.org This provides a "computational microscope" with temporal and spatial resolutions that can capture phenomena from femtoseconds to milliseconds and at the sub-angstrom level. acs.orgresearchgate.net
A key consideration in simulating lipid-protein systems is the level of detail, or "granularity," of the model. The choice between different levels of representation is dictated by the specific scientific question and the required balance between computational cost and accuracy. acs.org
All-Atom (AA) and United-Atom (UA) Simulations
At the highest level of detail are all-atom (AA) simulations, where every atom, including hydrogens, is explicitly represented. acs.org A slightly less detailed approach is the united-atom (UA) model, which groups nonpolar hydrogens with the heavy atoms they are bonded to into a single interaction site. acs.org These atomistic simulations provide a fine-grained view of molecular interactions, such as specific hydrogen bonds and van der Waals forces, between proteins and DOPC molecules. umich.edu
However, the high computational cost of atomistic simulations often limits the accessible time and length scales. This can be a significant drawback when studying slower processes like large-scale protein conformational changes or the spontaneous binding of proteins to the membrane. nih.govacs.org
Coarse-Grained (CG) Models
To overcome the limitations of atomistic simulations, coarse-grained (CG) models have been developed. nih.govresearchgate.net In CG models, groups of atoms are clustered into single "beads" or interaction sites. nih.govresearchgate.net This reduction in the number of particles allows for simulations that can span much longer timescales (microseconds to milliseconds) and larger system sizes, making them ideal for studying phenomena like protein insertion, membrane remodeling, and the formation of lipid domains. nih.govsci-hub.se
One of the most widely used CG force fields is the MARTINI model, where typically 2-4 heavy atoms are represented by a single bead. sci-hub.se The MARTINI force field has been extensively applied to study lipid membranes, including DOPC bilayers, and their interactions with proteins. nih.govsci-hub.senih.gov
| Computational Model | Description | Advantages | Limitations | Typical Applications in DOPC Systems |
| All-Atom (AA) | Every atom is explicitly represented. acs.org | High accuracy and detailed chemical information. | Computationally expensive, limited time and length scales. acs.org | Studying specific binding site interactions, water dynamics at the interface. |
| United-Atom (UA) | Nonpolar hydrogens are grouped with their bonded heavy atoms. acs.org | Reduced computational cost compared to AA, while retaining significant detail. | Still computationally demanding for large systems and long timescales. | Investigating lipid packing and protein-induced local membrane deformations. |
| Coarse-Grained (CG) | Groups of atoms are represented by single interaction sites ("beads"). nih.govresearchgate.net | Allows for simulation of larger systems and longer timescales (microseconds to milliseconds). nih.govsci-hub.se | Loss of atomic detail, requires careful parameterization. nih.gov | Studying protein insertion, membrane remodeling, lipid sorting, and large-scale protein dynamics. nih.govnih.gov |
Multiscale Approaches
Bridging the gap between the detailed view of atomistic models and the broad scope of coarse-grained simulations are multiscale or hybrid models. acs.org These approaches combine different levels of resolution within the same simulation. For instance, a protein might be represented with atomistic detail, while the surrounding DOPC lipids and solvent are treated with a coarse-grained model. acs.org This allows for a focused, high-resolution investigation of the protein and its immediate lipid environment while efficiently simulating the bulk membrane and solvent. acs.org
Studying Protein Insertion and Binding Affinity
A significant area of research involves understanding how proteins insert into and bind to DOPC bilayers. Computational methods are instrumental in elucidating these processes. For example, spontaneous insertion of peptides into a DOPC bilayer has been observed in unbiased molecular dynamics simulations. researchgate.net
Calculating the binding affinity of a protein to a membrane is another critical application. Techniques like umbrella sampling and steered molecular dynamics can be used to compute the potential of mean force (PMF), which provides the free energy profile of a protein as it moves from the aqueous phase to the membrane. ucl.ac.uk These calculations can reveal the energetic barriers and favorable interactions that govern protein binding. nih.govnih.gov
Furthermore, specialized analysis tools and packages, such as PyLipID, have been developed to systematically analyze protein-lipid interactions from MD simulation trajectories. acs.org These tools can identify lipid binding sites on proteins, calculate lipid residence times, and characterize the bound lipid poses, providing a comprehensive picture of the dynamic interactions between a protein and the DOPC bilayer. acs.orgmdpi.com
Research Findings from Computational Studies
Computational studies have yielded a wealth of information on lipid-protein interactions in DOPC environments. Here are some key findings:
Lipid Sorting and Annular Shells: Simulations have shown that proteins can induce local ordering and sorting of lipids in their immediate vicinity, forming an "annular shell" of lipids that can differ in composition from the bulk membrane. researchgate.net
Membrane Deformation: Proteins can cause local thinning or thickening of the DOPC bilayer to accommodate hydrophobic mismatch, which can have functional implications. nih.govresearchgate.net
Role of Specific Residues: Simulations can pinpoint specific amino acid residues that are crucial for anchoring a protein to the membrane or for interacting with specific lipid headgroups or tails. mdpi.com For example, studies have identified residues within complement proteins that likely interact with DOPC. mdpi.com
Mechanism of Action: For membrane-active proteins like antimicrobial peptides or fusion peptides, simulations can reveal the molecular mechanisms by which they disrupt the DOPC bilayer, form pores, or induce membrane fusion. nih.gov
| Research Area | Key Computational Methods | Illustrative Findings in DOPC Systems |
| Protein Insertion | Coarse-Grained MD, All-Atom MD, Umbrella Sampling | Observation of spontaneous peptide insertion; calculation of free energy barriers for insertion. researchgate.netnih.govnih.gov |
| Binding Affinity | Umbrella Sampling, Steered MD, Free Energy Perturbation | Quantification of the binding free energy of peripheral proteins to the DOPC surface. ucl.ac.ukbiorxiv.orgplos.org |
| Lipid Annulus | All-Atom MD, Coarse-Grained MD | Characterization of the ordered shell of DOPC lipids immediately surrounding a transmembrane protein. researchgate.net |
| Membrane Deformation | Coarse-Grained MD, Continuum Elasticity Models | Proteins can induce local thinning or thickening of the DOPC bilayer. nih.govnih.govresearchgate.net |
| Lipid-Gating | Coarse-Grained MD | Lipids can directly influence the conformational state (open/closed) of channels. nih.gov |
Advanced Biophysical Characterization of Dioleoyl Phosphatidylcholine Membrane Architectures
Structural Elucidation of Dioleoyl Phosphatidylcholine Bilayers
The structural organization of DOPC bilayers is a fundamental aspect that governs their function as a barrier and a matrix for membrane proteins. Key structural parameters include the bilayer thickness, the area occupied by each lipid molecule, the conformation and orientation of the headgroups, and the properties of the surrounding water molecules.
Bilayer Thickness and Area Per Lipid Determinations in this compound Systems
The thickness of a DOPC bilayer and the area per lipid are critical parameters that are sensitive to environmental conditions such as temperature. X-ray diffuse scattering studies have provided detailed insights into these structural features. For instance, at 30°C, the area per lipid for a fully hydrated DOPC bilayer is approximately 72.4 Ų. cmu.educmu.edu As the temperature increases, the area per lipid also increases, with a reported value of 75.5 Ų at 45°C, while a decrease to 15°C results in a smaller area of 69.1 Ų. cmu.edu This temperature-dependent expansion is a key characteristic of fluid-phase membranes.
The thickness of the bilayer is inversely related to the area per lipid. The hydrocarbon chain thickness (2DC) and the head-to-head distance (DHH) are common measures of bilayer thickness. As the temperature rises and the area per lipid expands, the bilayer thins. For example, the hydrocarbon thickness decreases with increasing temperature, a phenomenon quantified by a contractivity of 0.0019/degree. cmu.edu Molecular dynamics simulations have also been employed to determine these parameters, with one study reporting an area per lipid of 69.15 Ų and a phosphate-to-phosphate distance of 37.47 Šat 303 K. nih.gov
| Temperature (°C) | Area per Lipid (Ų) | Reference |
|---|---|---|
| 15 | 69.1 | cmu.edu |
| 30 | 72.4 | cmu.educmu.edu |
| 45 | 75.5 | cmu.edu |
Headgroup Conformation and Orientation in this compound Bilayers
The phosphocholine (B91661) headgroup of DOPC is zwitterionic, with a negatively charged phosphate (B84403) group and a positively charged choline (B1196258) group. researchgate.net The conformation and orientation of this headgroup are crucial for mediating interactions with water, ions, and other molecules at the membrane surface. In fully hydrated DOPC bilayers, the headgroups are extensively hydrogen-bonded with water molecules, forming a networked structure. nih.gov
Studies using techniques like 14N NMR have shown that the orientation of the PC headgroup can act as a sensor for the electrostatic environment of the membrane. nih.gov The presence of charged molecules can alter the tilt of the P-N dipole of the headgroup relative to the membrane surface. nih.gov For a pure DOPC bilayer, the headgroup size along the normal to the bilayer is relatively small at lower hydration levels, suggesting that the phosphate and choline groups lie more in the plane of the membrane. aip.org As hydration increases, the headgroup size along the bilayer normal increases significantly. aip.org Electron spin resonance studies have also indicated that the ordering of the DOPC headgroup is correlated with the ordering of interbilayer water. nih.gov
Hydration Shell Properties and Water Interactions in this compound Systems
Water molecules at the interface of a DOPC bilayer form a structured hydration shell that is critical for membrane stability and function. Upon hydration, water molecules fill the shell around the DOPC headgroups, which reduces the electrostatic interactions between the phosphate and choline groups. aip.org These interfacial water molecules are polarized and align their dipole moments toward the bulk water, creating a positive potential in the bilayer's interior. aip.org
The dynamics of water in the hydration shell are significantly retarded compared to bulk water. Molecular dynamics simulations have shown that water diffusion is slowed down near the lipid headgroups, with this effect extending up to approximately 10 Å from the membrane surface. nih.gov The ordering of this interbilayer water is coupled to the ordering of the lipid headgroups and can be influenced by factors like temperature and the presence of other molecules. nih.gov For instance, dehydration leads to an increase in the ordering of the remaining water molecules. nih.gov The phosphate group of the phosphatidylcholine lipid plays a a critical role in retaining water near the membrane surface, even under conditions of limited hydration. acs.org
Dynamic Properties of this compound Membranes
The fluid nature of DOPC membranes is characterized by the rapid motion of the constituent lipid molecules. This includes lateral diffusion within the plane of the bilayer and the internal motions of the acyl chains.
Lateral Diffusion Coefficients of this compound Lipids
The lateral diffusion of lipids within the membrane is a key aspect of their dynamic behavior and is essential for many cellular processes. Pulsed field gradient NMR is a powerful technique for measuring the lateral diffusion coefficients (DL) of lipids. In pure DOPC bilayers, the lateral diffusion is relatively fast, reflecting the fluid state of the membrane. nih.govnih.gov
The presence of other molecules, such as cholesterol or other phospholipids (B1166683), can significantly affect the lateral diffusion of DOPC. For example, in mixtures with sphingomyelin (B164518) and cholesterol, DOPC is often enriched in the more fluid, liquid-disordered (ld) phase, which exhibits diffusion coefficients that are three to five times larger than in the more ordered (lo) phase. nih.govexlibrisgroup.com The temperature also has a strong influence on lateral diffusion, with an increase in temperature leading to faster diffusion. The apparent activation energy for lateral diffusion in the ld phase of DOPC-containing mixtures is typically in the range of 20-40 kJ/mol. nih.gov
| Condition | Effect on DOPC Lateral Diffusion | Reference |
|---|---|---|
| Presence of Liquid-Ordered Phase | DOPC is enriched in the faster diffusing liquid-disordered phase. | nih.govexlibrisgroup.com |
| Increasing Temperature | Increases the lateral diffusion coefficient. | nih.gov |
| Presence of Curcumin | Decreases the lateral diffusion coefficient. | acs.org |
Acyl Chain Order Parameters and Dynamics in this compound Bilayers
The flexibility and ordering of the oleoyl (B10858665) chains of DOPC are described by acyl chain order parameters. These parameters provide a measure of the orientational order of the C-H bonds along the hydrocarbon chain with respect to the bilayer normal. The cis double bond at the C9-C10 position introduces a significant kink, leading to a characteristic drop in the order parameter profile at this position. researchgate.net
Membrane Undulations and Fluctuations in this compound Bilayers
The fluid nature of this compound (DOPC) bilayers at physiological temperatures gives rise to significant thermal undulations and fluctuations. These dynamic motions are fundamental to the mechanical properties of the membrane, including its bending rigidity and elasticity. Techniques such as neutron spin echo (NSE) and X-ray diffuse scattering are instrumental in characterizing these nanoscale dynamics. rsc.orgaps.orgornl.gov
Research using NSE has been pivotal in understanding the bending modulus (KC) of DOPC bilayers. rsc.org This technique measures the subtle, thermally-driven out-of-plane movements of the membrane, providing direct insight into its flexibility. The analysis of these fluctuations allows for the determination of key mechanical properties. For instance, studies have shown that the bending rigidity of pure DOPC membranes can be influenced by various factors. researchgate.net
The introduction of external molecules into the DOPC bilayer significantly modulates its fluctuation behavior. For example, the presence of cholesterol has been a subject of extensive research, with some studies suggesting it increases the membrane's bending modulus, thereby stiffening it and reducing the amplitude of fluctuations. ornl.gov However, other studies using different methodologies have reported that cholesterol has a minimal effect on the bending rigidity of DOPC bilayers. rsc.orgaps.orgmpg.de Instead, it is suggested that cholesterol primarily increases the membrane's viscosity. rsc.org
Other molecules have also been shown to alter membrane dynamics. The flavonoids quercetin (B1663063) and rutin (B1680289), for example, have been observed to increase membrane undulations in DOPC bilayers in a concentration-dependent manner. acs.orgwhiterose.ac.ukwhiterose.ac.ukresearchgate.net Similarly, the adhesion of silica (B1680970) nanoparticles to the outer surface of DOPC vesicles has been found to cause a surprising decrease in membrane rigidity, leading to enhanced fluctuations. rsc.org
Membrane tension is another critical parameter that affects bilayer fluctuations. Molecular dynamics simulations and experimental studies have demonstrated that increasing membrane tension leads to a decrease in bilayer thickness and an increase in the area per lipid. nih.gov This alteration in membrane structure directly impacts its undulations. nih.govacs.org
Phase Behavior and Transitions in this compound Systems
Fluid-Solid Phase Transitions under Controlled Conditions for this compound
This compound (DOPC) is characterized by a low main phase transition temperature (Tm), the point at which the lipid bilayer transitions from a gel-like solid phase (Lβ) to a fluid-like liquid crystalline phase (Lα). The Tm for DOPC is approximately -16.5°C to -20°C. nih.govpnas.org This low transition temperature is a direct consequence of the two cis double bonds in its oleoyl acyl chains, which introduce kinks and prevent tight packing of the lipid molecules. vaia.com
Under ambient pressure, DOPC typically exists in the fluid Lα phase at room and physiological temperatures. nih.gov However, by manipulating temperature and pressure, other phases can be observed. High-pressure studies have revealed a more complex phase diagram for DOPC. For instance, at pressures above 234 MPa, stable subgel (Lc) and lamellar gel (Lβ) phases can be induced in addition to the liquid crystal phase. nih.gov The transition from the Lc phase to the Lα phase has been observed at -12.0°C at ambient pressure in a 50% aqueous ethylene (B1197577) glycol solution. nih.gov Extrapolation of high-pressure data suggests a main transition temperature (Lβ to Lα) of -40.3°C at ambient pressure, a transition not typically detectable by standard differential scanning calorimetry (DSC). nih.gov
The hydration level of the bilayer also plays a crucial role in its phase behavior. The structure and dynamics of the lipid and water components change significantly with varying water content, which can influence the phase transitions. nih.gov
Phase Transition Temperatures of DOPC Under Various Conditions
| Transition Type | Condition | Temperature (°C) | Reference |
|---|---|---|---|
| Lα (Liquid Crystalline) to Lβ (Gel) | Ambient Pressure (Extrapolated) | -40.3 | nih.gov |
| Lc (Crystalline) to Lα (Liquid Crystalline) | Ambient Pressure (in 50% ethylene glycol) | -12.0 | nih.gov |
| Main Transition (Tm) | Fully Hydrated | -16.5 | nih.gov |
| Main Transition (Tm) | Well-hydrated lamellae | -17 ± 1 | pnas.org |
Influence of External Factors on this compound Phase Behavior
The phase behavior of DOPC is highly sensitive to external factors, including pressure, the presence of other molecules, and membrane tension.
Pressure: Hydrostatic pressure is a significant modulator of DOPC phase transitions. Increasing pressure generally favors more ordered phases by promoting tighter molecular packing. High-pressure optical and calorimetric studies have shown that the main transition temperature of DOPC increases linearly with pressure. nih.gov For instance, the main transition from the lamellar gel (Lβ) to the liquid crystalline (Lα) phase, which is not observed at ambient pressure, becomes detectable at elevated pressures. nih.govnih.gov At a pressure of about 234 MPa, the transition curves for the Lc/Lα and Lβ/Lα transitions intersect. nih.gov
Cholesterol and Other Lipids: The incorporation of cholesterol into DOPC bilayers has a profound effect on their phase behavior, particularly in ternary mixtures with a higher-melting lipid like dipalmitoyl phosphatidylcholine (DPPC). In such mixtures, cholesterol can induce the formation of a liquid-ordered (Lo) phase, which coexists with the liquid-disordered (Ld) phase, rich in DOPC. nih.govrsc.org The boundaries of this two-phase coexistence region are dependent on temperature and pressure. rsc.orgresearchgate.net Increasing pressure has been shown to extend the tie lines of the Lo-Ld coexistence region towards higher DOPC concentrations. rsc.org In binary mixtures with DPPC, small amounts of DOPC can disrupt the tight packing of the gel-phase DPPC, leading to a more disordered state. nih.gov
Membrane Tension: Surface tension can dramatically influence the fluid-solid phase transitions in lipid membranes. pnas.orgnih.govpnas.org In two-component vesicles of DOPC and DPPC, increasing membrane tension can shift the fluid-solid transition temperatures and alter the shape of the solid domains that form. pnas.orgnih.gov At elevated tensions (around 3 mN/m for a 30% DOPC/70% DPPC mixture), a triple-point-like intersection of coexistence curves has been observed, indicating a complex interplay between temperature, composition, and tension in determining the membrane's phase state. nih.govpnas.org
Effect of External Factors on DOPC Phase Behavior
| External Factor | System | Observed Effect | Reference |
|---|---|---|---|
| High Pressure (>234 MPa) | Pure DOPC | Induces stable subgel (Lc) and lamellar gel (Lβ) phases. | nih.gov |
| Increasing Pressure | Pure DOPC | Linearly increases the main transition temperature. | nih.gov |
| Cholesterol | DOPC/DPPC/Cholesterol ternary mixture | Induces liquid-ordered (Lo) / liquid-disordered (Ld) phase separation. | rsc.orgresearchgate.net |
| Membrane Tension (~3 mN/m) | DOPC/DPPC (30/70) mixture | Shifts fluid-solid transition temperatures and alters solid domain morphology. | pnas.orgnih.govpnas.org |
| Quercetin/Rutin | Pure DOPC | Increases membrane undulations and slightly thins the bilayer. | acs.orgwhiterose.ac.ukwhiterose.ac.uk |
Molecular Interactions Involving Dioleoyl Phosphatidylcholine in Complex Systems
Dioleoyl Phosphatidylcholine in Lipid-Lipid Mixtures and Domain Formation
Binary and Multi-component this compound Lipid Bilayers
This compound (DOPC) is a common unsaturated phospholipid used in model membranes to study the complexities of lipid-lipid interactions. In binary and multi-component systems, DOPC's behavior provides insight into the principles governing membrane structure and organization.
Binary Mixtures:
When mixed with saturated phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or distearoyl-phosphatidylcholine (DSPC), DOPC's interaction is largely unfavorable at lower temperatures, leading to phase separation. nih.gov In equimolar mixtures of DOPC and DPPC at 30°C, for instance, the two lipids completely separate within the bilayer. mdpi.com In these binary systems, DPPC can form gel-phase (So) domains while DOPC remains in the liquid-disordered (Ld) phase. ethz.ch The addition of cholesterol to binary mixtures of DOPC with DPPC or DSPC has been shown to modulate domain formation. nih.gov
Mixtures of DOPC with dioleoylphosphatidylethanolamine (DOPE) are also used to investigate the effects of lipid headgroup and spontaneous curvature on membrane properties. acs.orgnih.gov Similarly, incorporating lysophosphatidylcholine (B164491) (LysoPC) into a DOPC bilayer reduces the hydrophobicity of the hydrocarbon region, allowing for greater swelling and increased layer spacing. acs.org
Ternary Mixtures:
The ternary mixture of DOPC, a saturated phospholipid like DPPC, and cholesterol is a widely studied model for lipid rafts. pnas.orgnih.gov In these systems, the addition of cholesterol can induce the formation of a liquid-ordered (Lo) phase, which coexists with the Ld phase. ethz.ch The Lo phase is characterized by the high conformational order of the lipid acyl chains, similar to a gel phase, while maintaining high lateral mobility typical of a fluid phase. ethz.ch The formation and characteristics of these domains are highly dependent on the molar ratios of the components. For example, in DOPC/DPPC/cholesterol mixtures, the region of phase coexistence is influenced by the cholesterol concentration. nih.gov Studies have shown that in a DOPC/DPPC/Cholesterol (40/40/20) system, the membrane exists in a two-liquid state, which can transition to a solid-liquid phase organization under low temperatures and high osmotic pressure. scispace.com
The table below summarizes the observed phases in various DOPC-containing lipid mixtures.
| Mixture Components | Observed Phases/Behavior | Reference(s) |
| DOPC / DPPC | Coexistence of liquid-disordered (Ld) and gel (So) phases. | mdpi.comethz.ch |
| DOPC / DSPC | Coexistence of liquid-disordered (Ld) and gel (So) phases. | nih.gov |
| DOPC / Cholesterol | Formation of regular distributions at specific cholesterol mole fractions. | nih.govpnas.org |
| DOPC / DPPC / Cholesterol | Coexistence of liquid-ordered (Lo) and liquid-disordered (Ld) phases. | pnas.orgnih.govscispace.com |
| DOPC / DSPC / Cholesterol | Coexistence of liquid-ordered (Lo) and liquid-disordered (Ld) phases. | nih.govnih.gov |
| DOPC / DOPE | Non-uniform distribution with small cluster formation. | nih.gov |
| DOPC / LysoPC | Increased layer spacing and swelling. | acs.org |
Lateral Organization and Phase Separation in this compound-Containing Membranes
The lateral organization of lipids within a membrane is crucial for many cellular functions. In membranes containing DOPC, particularly in mixtures with saturated lipids and cholesterol, distinct domains with different physical properties can form through a process called phase separation. nih.gov
This phase separation often results in the coexistence of the liquid-disordered (Ld) phase, primarily composed of unsaturated lipids like DOPC, and the liquid-ordered (Lo) phase, which is enriched in saturated lipids and cholesterol. pnas.orgnih.gov The Ld phase is characterized by loosely packed, disordered acyl chains, while the Lo phase has more tightly packed and ordered chains, though still retaining lateral mobility. nih.gov
The formation of these domains is driven by the unfavorable interaction between the unsaturated acyl chains of DOPC and the saturated chains of lipids like DPPC or sphingomyelin (B164518). nih.gov Cholesterol plays a key role in this process by preferentially interacting with saturated lipids, promoting the formation and stability of the Lo phase. nih.govnih.gov In ternary mixtures of DOPC, DPPC, and cholesterol, macroscopic phase separation into Ld and Lo domains can be observed over a wide range of compositions. nih.gov The miscibility transition temperature, at which the membrane becomes a single homogeneous phase, is dependent on the lipid composition and can be influenced by factors like membrane tension. scispace.com
The presence of charged lipids can also significantly influence phase separation. For instance, the inclusion of the negatively charged lipid dipalmitoylphosphatidylglycerol (B1197311) (DPPG) in a DOPC/DPPC/cholesterol mixture can lead to the formation of a three-phase coexistence. rsc.org Negatively charged saturated lipids tend to enhance phase separation, whereas negatively charged unsaturated lipids can suppress it. rsc.org
Interactions of this compound with Membrane Proteins and Peptides
Annular and Non-Annular Lipid Interactions with Proteins in this compound Bilayers
Membrane proteins are surrounded by lipids that can be broadly categorized as annular or non-annular, based on their interaction with the protein surface.
Annular lipids form a shell or ring around the transmembrane domains of a protein. nih.govlibretexts.org These lipids interact non-specifically with the protein's hydrophobic surface and have a residence time at the protein-lipid interface that is longer than that of the bulk lipids. nih.gov The composition of this annular shell can differ from the bulk membrane composition and is dictated by the local architecture of the protein. nih.gov In a DOPC bilayer, the flexible and disordered nature of DOPC molecules allows them to efficiently solvate the irregular surfaces of transmembrane proteins.
The interaction between lipids and proteins can also be influenced by the physical properties of the bilayer. For example, lipid-mediated interactions between protein inclusions in a DOPC bilayer can oscillate between attractive and repulsive depending on the distance between the proteins. nih.gov
Influence of this compound Composition on Protein Conformation and Function
The lipid environment, including the presence and proportion of DOPC, can significantly impact the structure and activity of membrane proteins. This influence can be exerted through both specific interactions and by altering the global physical properties of the bilayer.
Changes in the lipid composition of a DOPC-containing membrane can modulate a protein's conformational equilibrium and function. For instance, the function of the nicotinic acetylcholine (B1216132) receptor (nAChR) is sensitive to the presence of cholesterol and the anionic lipid dioleoylphosphatidic acid (DOPA) in the membrane. nih.gov In pure egg phosphatidylcholine (EPC) membranes, the nAChR is unable to undergo the conformational change required for its function. The addition of cholesterol or DOPA stabilizes conformations that are capable of agonist-induced desensitization, suggesting that the physical properties of the bilayer, modulated by these lipids, are critical for the receptor's activity. nih.gov
Similarly, the folding, stability, and function of lactose (B1674315) permease (LacY) are differentially affected by the lipid composition. kcl.ac.uk In DOPC/DOPE bilayers, increasing the proportion of DOPE, which alters the lateral pressure profile of the membrane, was found to stabilize the folded state of LacY but decrease the efficiency of its initial folding and reconstitution. kcl.ac.uk The presence of the anionic lipid DOPG in DOPC/DOPG/DOPE mixtures was also shown to be detrimental to the protein's topology and function. kcl.ac.uk This demonstrates that different aspects of a membrane protein's lifecycle can have distinct requirements for the lipid environment.
The table below summarizes the effects of lipid composition on the conformation and function of specific proteins in DOPC-containing model membranes.
| Protein | Lipid System | Observed Effect | Reference(s) |
| Nicotinic Acetylcholine Receptor (nAChR) | EPC / DOPA / Cholesterol | Cholesterol and DOPA are required to stabilize a functional conformation capable of agonist-induced desensitization. | nih.gov |
| Lactose Permease (LacY) | DOPC / DOPE | Increasing DOPE content stabilizes the folded state but reduces folding efficiency. | kcl.ac.uk |
| Lactose Permease (LacY) | DOPC / DOPG / DOPE | Addition of DOPG is detrimental to protein topology and function. | kcl.ac.uk |
Peptide-Induced Membrane Disruption in this compound Systems
Certain peptides, particularly antimicrobial peptides (AMPs), can interact with and disrupt the integrity of lipid bilayers, including those composed of DOPC. This disruption can manifest as membrane thinning, pore formation, or complete solubilization of the membrane.
For example, the antimicrobial peptide dermaseptin (B158304) S9 induces significant leakage from large unilamellar vesicles (LUVs) made of DOPC. plos.org The peptide is thought to bind to the membrane in an aggregated state, leading to membrane damage. plos.org Similarly, the peptide melittin (B549807) has been shown to cause lysis of DOPC vesicles. aps.org The mechanism of disruption often involves the peptide inserting into the headgroup region of the bilayer, which creates an internal membrane tension, leading to the formation of pores. aps.org
The interaction of peptides with DOPC membranes can also be influenced by the presence of other lipids. The antimicrobial peptide Smp43, for instance, causes rapid disruption of bilayers composed of a DOPC and dioleoylphosphatidylglycerol (B1249151) (DOPG) mixture, an effect that is amplified by the electrostatic attraction between the cationic peptide and the anionic PG headgroups. rsc.org
Furthermore, hydrophobic peptides designed to mimic transmembrane segments of proteins can also alter the phase behavior of DOPC/water systems. The WALP16 peptide, for example, can induce the formation of non-lamellar, reversed hexagonal phases in DOPC membranes, demonstrating a profound impact on the bilayer structure. nih.gov
Interactions of this compound with Small Molecules and Ions
This compound (DOPC) bilayers serve as a important model system for studying the intricate interactions between cell membranes and a variety of small molecules and ions. These interactions are fundamental to understanding cellular processes, as they can modulate the physical properties of the membrane, including its fluidity, thickness, and permeability. The following sections delve into specific research findings concerning the interactions of DOPC with flavonoids and ions, and explore the principles governing the partitioning and permeation of general solutes across DOPC membranes.
Flavonoid Interactions with this compound Bilayers
Flavonoids, a class of polyphenolic compounds found in plants, are known for their biological activities, which are often linked to their ability to interact with and modify cell membranes. Studies using DOPC bilayers as a model have provided detailed insights into these interactions.
Research on the soy isoflavones genistein (B1671435) and daidzein (B1669772) revealed differential effects on the biophysical properties of DOPC bilayers. nih.govnih.govacs.orgacs.org Genistein was found to increase the water permeability of the DOPC membrane, decrease its phase transition temperature, and reduce the transition enthalpy, all of which indicate an induction of packing disorder within the lipid acyl chains. nih.govacs.orgacs.org Conversely, daidzein decreased water permeability and had a negligible impact on the thermodynamic properties and packing of the bilayer. nih.govacs.orgacs.org These differences are attributed to their molecular structures; the more hydrophobic genistein is thought to penetrate deeper into the acyl chain region, disrupting its order, while the less hydrophobic daidzein is believed to interact primarily with the lipid headgroups, potentially causing dehydration and increased rigidity at the interface. nih.gov When cholesterol is introduced into the DOPC bilayer, the effects of both genistein and daidzein on water permeability become less pronounced. nih.govnih.govacs.orgacs.org
Another extensively studied flavonoid, quercetin (B1663063) , and its glycoside derivative rutin (B1680289) , also exhibit distinct interaction patterns with DOPC membranes. whiterose.ac.ukresearchgate.netacs.orgnih.gov Quercetin is soluble in DOPC membranes up to 12 mol%, while rutin's solubility is limited to 6 mol%. whiterose.ac.ukresearchgate.netacs.orgnih.gov Both flavonoids cause a slight, concentration-dependent thinning of the bilayer (less than 1 Å) and an increase in membrane undulations, with quercetin having a more significant effect. whiterose.ac.ukresearchgate.netacs.orgnih.gov Molecular dynamics simulations suggest that quercetin orients itself at a 60° angle to the bilayer normal, positioning itself at a depth of approximately 12 Å from the membrane center. whiterose.ac.ukacs.orgnih.gov Rutin, on the other hand, adopts a more perpendicular orientation (30° angle) and resides deeper within the bilayer, at about 16 Å from the center. whiterose.ac.ukacs.orgnih.gov The presence of rutin tends to induce stronger packing of the DOPC lipids, likely due to more potent electrostatic interactions in the polar headgroup region. whiterose.ac.ukacs.orgnih.gov
Studies have also shown that flavonoids like myricetin and its glycoside myricitrin can be incorporated into DOPC bilayers, leading to an increase in the bilayer thickness. nih.gov This incorporation is also associated with an expansion of nonpolar domains within the membrane, which in turn increases membrane elasticity. nih.gov The protective effects of these flavonoids against lipid peroxidation have been observed, with quercetin showing a high degree of protection. nih.gov
Table 1: Effects of Various Flavonoids on the Properties of DOPC Bilayers
| Flavonoid | Concentration | Effect on Bilayer Thickness | Effect on Water Permeability | Location in Bilayer | Reference |
|---|---|---|---|---|---|
| Genistein | Increasing | Thins by ~2.3 Å at 20 mol% | Increases | Hydrocarbon region near carbonyls | nih.govcmu.edu |
| Daidzein | Increasing | Thins by ~1.5 Å at 14 mol% | Decreases | Hydrocarbon region near carbonyls | nih.govcmu.edu |
| Quercetin | Up to 12 mol% | Thins by ~0.8 Å at 6 mol% | - | ~12 Å from membrane center | whiterose.ac.ukresearchgate.netacs.orgnih.govwhiterose.ac.uk |
| Rutin | Up to 6 mol% | Thins by ~0.45 Å at 6 mol% | - | ~16 Å from membrane center | whiterose.ac.ukresearchgate.netacs.orgnih.govwhiterose.ac.uk |
| Tiliroside | 6 mol% | Thins by ~1.1 Å | - | Lipid/water interface | whiterose.ac.uk |
Ionic Effects on this compound Membrane Properties
The interaction of ions with lipid membranes is crucial for numerous cellular functions. Studies on DOPC bilayers have elucidated how different ions can modulate membrane structure and dynamics.
Divalent cations, particularly calcium (Ca²⁺) , have been shown to induce significant changes in DOPC membranes. nih.gov When Ca²⁺ is present, it can bind to the phosphate (B84403) headgroups of the lipids, leading to conformational changes that reduce the area per phospholipid molecule. nih.gov This binding also causes localized dehydration of the membrane surface and can increase both membrane thickness and rigidity. nih.gov At a molecular level, Ca²⁺ binding to the inner leaflet of a vesicle can trigger compaction, while its binding to the outer leaflet can promote vesicle-vesicle clustering. nih.gov The interaction is concentration-dependent, with higher calcium concentrations leading to more pronounced effects. nih.gov
Monovalent cations also influence DOPC membrane properties, though often to a lesser extent than divalent cations. Molecular dynamics simulations and experimental studies have investigated the effects of alkali cations like sodium (Na⁺) , potassium (K⁺) , and cesium (Cs⁺) . cas.cz Among these, Na⁺ shows a notable tendency to adsorb to the DOPC membrane, localizing near the phosphate groups. cas.cz This interaction leads to a rigidification of the headgroup region and a slowing of the lateral diffusion of the lipid molecules. cas.cz In contrast, K⁺ and Cs⁺ show weaker penetration into the headgroup region. cas.cz The presence of 150 mM NaCl has been found to slow the lateral diffusion of DOPC lipids by about 25%. cas.cz
The influence of sodium chloride (NaCl) has been a subject of particular interest. dlsu.edu.phosti.govresearchgate.net Studies have shown that increasing NaCl concentration can lead to an increase in the bending rigidity of DOPC vesicles and a slight increase in bilayer thickness. osti.govresearchgate.net However, other research using coarse-grained molecular dynamics simulations suggests that low amounts of NaCl have minimal effects on the area per lipid, bilayer thickness, and order parameter of DOPC membranes. dlsu.edu.ph These seemingly contradictory findings highlight the complexity of these interactions and may depend on the specific experimental or simulation conditions.
The effect of ionic strength on mixed lipid systems containing DOPC has also been investigated. In bilayers composed of DOPC and the negatively charged 1,2-dioleoyl-sn-glycero-3-phosphate (B1236662) (DOPA), changes in ionic strength can induce lipid separation. nih.govnih.gov At high ionic strength, the lipids are uniformly mixed, but lowering the ionic strength causes the DOPA-rich regions to separate into fractal-like domains. nih.govnih.gov This demonstrates the significant role of electrostatics in governing membrane organization. nih.govnih.gov
Table 2: Summary of Ionic Effects on DOPC Membrane Properties
| Ion(s) | Concentration | Observed Effect | Method | Reference |
|---|---|---|---|---|
| Ca²⁺ | Physiological | Binds to phosphate headgroups, causes membrane compaction and increases thickness/rigidity. | ATR-FTIR Spectroscopy, MD Simulations | nih.gov |
| Na⁺ | 1 M (simulations), 150 mM (experiments) | Adsorbs to phosphate region, rigidifies headgroups, slows lateral diffusion by ~25%. | MD Simulations, Fluorescence Spectroscopy | cas.cz |
| K⁺, Cs⁺ | 1 M (simulations) | Weaker interaction, do not preferentially adsorb at the membrane. | MD Simulations | cas.cz |
| NaCl | Increasing external concentration | Increases bending rigidity and bilayer thickness. | Neutron Spin Echo, SAXS | osti.govresearchgate.net |
| NaCl | Low concentration | Minimal effect on area per lipid, bilayer thickness, and order parameter. | Coarse-Grained MD Simulations | dlsu.edu.ph |
| Monovalent Ions (in DOPC/DOPA mixture) | Decreasing Ionic Strength | Induces phase separation of DOPA-rich domains. | Epifluorescence Microscopy, ATR-FTIR | nih.govnih.gov |
General Solute-Dioleoyl Phosphatidylcholine Membrane Partitioning and Permeation Studies
The ability of small molecules to partition into and permeate across lipid bilayers is a fundamental aspect of drug delivery and cellular transport. The process is generally governed by the solubility-diffusion model, which posits that the rate of passive diffusion is proportional to the solute's partition coefficient between the membrane and the aqueous environment, as well as its diffusion coefficient within the membrane. acs.org
The partition coefficient (Kₚ) , which quantifies the equilibrium distribution of a solute between the lipid and aqueous phases, is a critical parameter. ox.ac.ukresearchgate.net For many solutes, particularly hydrophobic ones, a higher partition coefficient correlates with higher permeability. nih.gov However, the relationship is not always straightforward. The structure and composition of the membrane play a significant role. For instance, the introduction of cholesterol into a DOPC bilayer generally decreases the permeability to water and other small molecules. nih.govnih.govuni-saarland.de This is attributed to cholesterol's "condensing effect," which reduces the area per phospholipid and increases the order and packing of the acyl chains, thereby reducing the free volume within the bilayer. nih.govuni-saarland.de
Molecular dynamics simulations have provided a detailed, position-dependent view of solute permeation. These studies reveal that the free energy barrier for a solute crossing the membrane is not uniform. For many molecules, the primary barrier is located in the hydrophobic core of the bilayer. nih.gov However, for some apolar solutes, the headgroup region can also present a significant barrier to partitioning. nih.gov The transverse diffusion coefficient of a solute is typically reduced by an order of magnitude within the membrane compared to bulk water. nih.gov
The unsaturation of the lipid acyl chains also affects partitioning. A drug molecule was found to partition more readily into membranes composed of unsaturated lipids like DOPC compared to saturated lipids, as the relaxed chain packing in unsaturated bilayers can better accommodate the solute. ox.ac.uk
Table 3: Permeability and Partitioning Data for Solutes in DOPC Membranes
| Solute | Membrane Composition | Key Finding | Reference |
|---|---|---|---|
| Water | DOPC + Cholesterol | Permeability decreases as cholesterol concentration increases, correlating with a decrease in area per lipid. | nih.gov |
| Tetraethylammonium (TEA) | DOPC + Cholesterol | Cholesterol creates a partitioning barrier at the headgroups for this hydrophobic solute. | nih.gov |
| Ammonia | DOPC + Cholesterol | Permeation of this polar molecule is hindered by cholesterol. | nih.gov |
| n-Alcohols | DOPC | Partitioning is driven by hydrophobic effects but also involves significant changes in intra-lipid interactions. | acs.org |
| Ca²⁺ | DOPC:DOPA (9:1) | Passive translocation observed (Permeability ~10⁻⁸ cm/s), inhibited by cholesterol. | nih.gov |
| Ubiquinone-2 | DOPC | Permeation coefficient (P) estimated at ~20 cm s⁻¹, faster than for more polar aromatic molecules. | rsc.org |
Dioleoyl Phosphatidylcholine As a Constituent of Advanced Biomimetic Systems
Design and Fabrication of Dioleoyl Phosphatidylcholine-Based Model Membranes
The creation of realistic model membranes is a cornerstone of modern biophysical research. DOPC is a favored lipid for this purpose due to its low phase transition temperature (approximately -17°C to -20°C), which ensures that membranes are in a biologically relevant liquid-crystalline state at typical experimental temperatures. mdpi.comnih.gov This fluidity is crucial for the proper function of embedded proteins and for observing dynamic membrane phenomena. Several key techniques have been developed to fabricate DOPC-based model membranes, each with unique advantages for specific applications.
Supported Lipid Bilayers (SLBs) Composed of this compound
Supported lipid bilayers (SLBs) are planar lipid membranes assembled on a solid substrate, offering a stable and accessible platform for studying membrane properties and interactions. The most common method for forming DOPC SLBs is vesicle fusion. mdpi.com In this process, small unilamellar vesicles (SUVs) made of DOPC are introduced to a hydrophilic surface, such as silica (B1680970) or mica. mdpi.commdpi.com The vesicles adsorb to the surface, rupture, and fuse to form a continuous, single bilayer.
The success of SLB formation is influenced by several factors, including the properties of the substrate, the composition of the buffer, and the temperature. For instance, the formation of DOPC SLBs on titanium dioxide (TiO2) surfaces is sensitive to the atomic-level topography of the substrate. mdpi.com The process on silica surfaces can be a two-step event, involving the adsorption of a critical concentration of vesicles before rupture and fusion commence. researchgate.net
Researchers have developed variations of the vesicle fusion method to create more complex and robust SLBs. The solvent-assisted lipid bilayer (SALB) formation method, for example, allows for the creation of mixed lipid bilayers containing both liquid-phase DOPC and gel-phase lipids like dipalmitoylphosphatidylcholine (DPPC) at room temperature. researchgate.netacs.org This technique has also been successfully used to incorporate anionic lipids such as 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) into DOPC bilayers, creating models for negatively charged cell membranes. acs.org
The fluidity of DOPC SLBs is a key parameter and can be quantified using techniques like fluorescence recovery after photobleaching (FRAP). These measurements have shown that the diffusion of lipid molecules within the bilayer is influenced by the substrate and the presence of other lipid components. researchgate.netaip.org
Table 1: Methods for DOPC-Based Supported Lipid Bilayer (SLB) Formation
| Method | Description | Key Features & Findings | Citation |
|---|---|---|---|
| Vesicle Fusion | Spontaneous adsorption, rupture, and fusion of DOPC vesicles on a hydrophilic solid support. | Widely used and effective for pure DOPC. Formation can be a one-step or two-step process depending on the substrate and conditions. | mdpi.comresearchgate.net |
| Solvent-Assisted Lipid Bilayer (SALB) | Formation of a bilayer from a lipid solution in a solvent-containing buffer, which is then replaced by a pure aqueous buffer. | Enables the formation of mixed bilayers with gel-phase lipids (e.g., DPPC) and anionic lipids (e.g., DOPS) at room temperature. Allows for control over lipid composition and membrane fluidity. | researchgate.netacs.org |
| Langmuir-Blodgett/Langmuir-Schaefer | Sequential transfer of lipid monolayers from the air-water interface onto a solid substrate. | Provides precise control over the lipid composition of each leaflet of the bilayer. | mdpi.com |
Giant Unilamellar Vesicles (GUVs) and Multilamellar Vesicles (MLVs) from this compound
Giant unilamellar vesicles (GUVs) are spherical lipid vesicles with a single bilayer and diameters ranging from 1 to 100 micrometers, making them comparable in size to living cells. europa.eu This size allows for direct visualization and manipulation using optical microscopy, making them invaluable for studying membrane mechanics, shape transformations, and protein-lipid interactions. europa.eunih.gov Multilamellar vesicles (MLVs), on the other hand, consist of multiple concentric lipid bilayers.
Several methods are employed to produce DOPC GUVs. The gentle hydration or natural swelling method involves hydrating a thin film of DOPC, which then spontaneously forms vesicles. nih.govmnba-journal.com Another common technique is electroformation, where an alternating electric field is applied to a lipid film to promote the formation of large, unilamellar vesicles. The droplet transfer method is another approach where water-in-oil droplets coated with a lipid monolayer are transferred across an oil-water interface to form GUVs. europa.eu
The physical properties of DOPC GUVs, such as their size, stability, and deformability, can be tuned by altering their composition. For example, the inclusion of cholesterol in DOPC GUVs has been shown to increase their median diameter. europa.eu The bending rigidity of DOPC membranes, a measure of their resistance to curvature, is a critical parameter that influences vesicle shape and dynamics. europa.eu
MLVs are often the initial product of simple lipid hydration and can be transformed into unilamellar vesicles through processes like sonication or extrusion. liposomes.caresearchgate.net However, MLVs themselves are useful for certain applications, such as in drug delivery systems. nih.gov Studies on DOPC-containing MLVs have provided insights into bilayer interactions and phase behavior, particularly when mixed with other lipids like lysophosphatidylcholine (B164491). acs.org
Microfluidic Techniques for this compound Liposome (B1194612) Production
Microfluidic technology has emerged as a powerful tool for producing liposomes, including those made from DOPC, with a high degree of control and reproducibility. nih.govacs.orgacs.orgresearchgate.net These techniques offer advantages over traditional bulk methods by enabling precise manipulation of fluid flows at the micrometer scale. nih.govaip.org
One common microfluidic approach is hydrodynamic focusing. aip.orgrsc.org In this method, a stream of lipids (including DOPC) dissolved in an organic solvent like ethanol (B145695) is focused between two aqueous streams. rsc.orgnih.gov The rapid mixing and dilution of the solvent cause the lipids to self-assemble into liposomes. The size of the resulting vesicles can be precisely controlled by adjusting the flow rates and the ratio of the solvent to aqueous phases. nih.govacs.orgnih.gov
Staggered herringbone micromixers are another type of microfluidic device used for liposome production. nih.gov These devices create chaotic advection, leading to rapid and efficient mixing of the lipid and aqueous phases, resulting in the formation of small, uniform liposomes. aip.org
Microfluidic methods have been successfully used to produce DOPC-containing liposomes with specific characteristics. For example, by combining DOPC with cholesterol and a PEGylated lipid (DSPE-PEG2000), researchers have fabricated liposomes with sizes under 100 nm and a low polydispersity index, which is a measure of the uniformity of the vesicle size distribution. nih.govacs.orgacs.orgresearchgate.net The ability to systematically vary parameters like lipid concentration and flow rates, often guided by Design of Experiments (DoE) principles, allows for the optimization of liposome production for specific applications. nih.govacs.orgacs.orgresearchgate.net
Table 2: Comparison of Microfluidic Techniques for DOPC Liposome Production
| Technique | Principle of Operation | Advantages | Typical DOPC Formulations | Citation |
|---|---|---|---|---|
| Microfluidic Hydrodynamic Focusing (MHF) | A central stream of lipid-in-solvent is sheathed by two aqueous streams, promoting rapid mixing and self-assembly. | Precise control over vesicle size by tuning flow rate ratio (FRR) and total flow rate (TFR). Continuous production. | DOPC, DOPC/Cholesterol, DOPC/Cholesterol/DSPE-PEG | aip.orgrsc.orgnih.gov |
| Staggered Herringbone Micromixer (SHM) | Grooves on the channel floor induce chaotic mixing of lipid and aqueous streams. | Efficient and rapid mixing, leading to small and monodisperse liposomes. | DOPC/Cholesterol/DSPE-PEG | nih.gov |
| Droplet-Based Microfluidics | Formation of water-in-oil-in-water (W/O/W) double emulsions, where the middle oil phase contains lipids. | Excellent for producing giant unilamellar vesicles (GUVs) with high encapsulation efficiency. | DOPC | nih.govmnba-journal.com |
| Pulsed Jetting | A planar lipid bilayer is deformed by a pulsed liquid jet to form vesicles. | Can generate monodisperse GUVs and allows for the incorporation of functional proteins. | DOPC | nih.govmnba-journal.com |
Emulating Biological Membrane Phenomena with this compound Systems
DOPC-based model membranes are not merely static structures; they are dynamic systems used to replicate and understand complex biological events that occur at the cell surface. Their fluid nature and chemical simplicity provide a clean background against which the intricate interactions of proteins and the physical forces that shape membranes can be studied.
Reconstitution of Membrane Proteins in this compound Environments
The study of integral membrane proteins is notoriously challenging due to their need for a lipid environment to maintain their native structure and function. nih.govrsc.org Reconstituting purified membrane proteins into DOPC-based liposomes or bilayers is a crucial technique for investigating their activity in a controlled setting. d-nb.infomdpi.com
The most common method for reconstitution is detergent-mediated. d-nb.info In this process, the purified protein, solubilized in a detergent, is mixed with DOPC lipids that have also been solubilized by the same detergent. d-nb.info The detergent is then slowly removed, for example, by dialysis or by using adsorbent beads. As the detergent concentration decreases, the lipids and proteins self-assemble into proteoliposomes, with the protein embedded in the DOPC bilayer. mdpi.com
The lipid composition of the reconstitution environment can significantly impact the protein's stability and function. nih.gov For example, studies with the lactose (B1674315) permease (LacY) have shown that its reconstitution and function can be tuned by varying the lipid composition of the vesicles, such as by including negatively charged lipids like dioleoylphosphatidylglycerol (B1249151) (DOPG) or lipids that induce curvature stress like dioleoylphosphatidylethanolamine (DOPE). royalsocietypublishing.org Similarly, the stability of the transporter LeuT increases with the proportion of negatively charged DOPG in DOPC/DOPG vesicles. nih.gov
The choice of the model membrane system is also critical. While liposomes are widely used, other systems like droplet interface bilayers (DIBs) offer unique advantages. nih.gov DIBs are formed at the interface of two aqueous droplets in an oil phase, providing excellent mechanical stability and accessibility to both sides of the bilayer, which is beneficial for studying transport proteins. nih.gov
Table 3: Research Findings on Membrane Protein Reconstitution in DOPC Environments
| Membrane Protein | DOPC-Based System | Key Finding | Citation |
|---|---|---|---|
| EmrE (Multidrug Transporter) | DOPC-containing isotropic bicelles | Reconstitution via liposomes before forming bicelles improved sample stability and homogeneity for NMR studies. The lipid environment significantly affected protein dynamics. | nih.gov |
| Lactose Permease (LacY) | DOPC/DOPG/DOPE liposomes | Protein function and topology can be modulated by changing the overall negative charge (DOPG content) and lateral pressure (DOPE content) of the bilayer. | royalsocietypublishing.org |
| Leucine Transporter (LeuT) | DOPC/DOPG vesicles | The unfolding free energy and stability of the protein increased with a higher fraction of the anionic lipid DOPG. | nih.gov |
| Proteorhodopsin | Positively charged DOPC-DOTAP liposomes | The charge of the membrane can control the orientation of the inserted protein. | nih.gov |
Studies of Membrane Curvature and Remodeling in this compound Vesicles
Biological membranes are constantly being bent and reshaped during processes like endocytosis, exocytosis, and vesicle trafficking. pnas.orgasm.org DOPC vesicles, particularly GUVs, are excellent models for studying the physical principles underlying these remodeling events. Their simple composition allows researchers to isolate the effects of specific factors, such as lipid composition, ion binding, and protein activity, on membrane curvature.
The shape of a vesicle is determined by a balance of forces, including the membrane's bending rigidity, the osmotic pressure difference across the membrane, and the spontaneous curvature of the lipid bilayer. acs.org By exposing DOPC GUVs to osmotic stress, for example by changing the external solute concentration, researchers can induce shape changes from spheres to prolates or oblates and even trigger the formation of daughter vesicles. acs.orgacs.org These experiments reveal how membranes store and release bending energy. acs.org
The interaction of ions with DOPC membranes can also induce significant remodeling. Lanthanide ions like La³⁺ and Gd³⁺, even at low concentrations, can cause DOPC GUVs to undergo complex shape transformations, such as forming discocytes or "pearls on a string" structures. nih.gov This is thought to occur because the ions bind to the outer leaflet of the bilayer, changing the area difference between the two leaflets and thereby inducing curvature. nih.gov Similarly, localized gradients of calcium ions can trigger the formation of membrane tubes and other structures in GUVs containing negatively charged lipids. nih.gov
Biomimetic Recognition and Binding Events on this compound Surfaces
This compound (DOPC) serves as a fundamental component in the construction of biomimetic membrane systems due to its zwitterionic nature and fluid-phase characteristics at physiological temperatures, which closely mimic the environment of natural cell membranes. rsc.orgacs.orgnih.gov These artificial membranes are invaluable tools for investigating the specific interactions between lipids and a wide array of molecules, including proteins, peptides, and synthetic receptors. rsc.orgnih.govnih.gov The surface of a DOPC bilayer or monolayer provides a controlled environment to study molecular recognition events, which are often governed by a combination of electrostatic forces, hydrophobic interactions, and hydrogen bonding. acs.orgnih.govresearchgate.net
The study of these binding events is critical for understanding numerous biological processes, such as signal transduction, membrane trafficking, and the mechanisms of action for various therapeutic and antimicrobial agents. nih.govnih.govrsc.org Researchers utilize techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Atomic Force Microscopy (AFM), and various fluorescence spectroscopies to characterize these interactions in detail. rsc.orgrsc.orgnih.gov
Interaction with Peptides and Proteins
DOPC surfaces are frequently used to model interactions with a diverse range of proteins and peptides, revealing fundamental aspects of their biological activity.
Amyloid-β Peptides: The interaction of amyloid-β (Aβ) peptides with neuronal cell membranes is a key factor in the pathogenesis of Alzheimer's disease. nih.govnih.gov Studies using DOPC bilayers show that Aβ monomers adsorb onto the membrane in a concentration-dependent manner. nih.govacs.org This interaction can lead to significant changes in the membrane's physical properties. For instance, higher Aβ concentrations decrease membrane fluidity. nih.gov The DOPC membrane environment has been found to promote the formation of "fibril-like" Aβ dimers, driven by aromatic π-π interactions between specific residues of the peptide. nih.gov This binding and aggregation can disrupt the DOPC bilayer, causing local decreases in membrane thickness. nih.gov Furthermore, on thicker DOPC bilayers, Aβ adsorption can trigger membrane remodeling, leading to the formation of tubular and globular structures as a way to manage membrane stress. nih.govacs.org
Antimicrobial Peptides (AMPs): The zwitterionic surface of DOPC is often used as a model for eukaryotic cell membranes to test the selectivity of antimicrobial peptides. rsc.orgreading.ac.uk Many AMPs interact with membranes through initial electrostatic attraction followed by hydrophobic insertion. nih.gov For example, the scorpion-derived peptide Smp43 binds to zwitterionic DOPC:DOPE membranes, though more slowly than to negatively charged DOPC:DOPG membranes, via van der Waals interactions. rsc.org Similarly, arginine-rich peptides interact with DOPC membranes, with the cationic arginine residues engaging the phosphate (B84403) groups of the lipids. reading.ac.ukaip.org Some peptides, like a capped Ala6-Arg variant, can even induce tubulation in zwitterionic DOPC vesicles without penetrating the membrane. reading.ac.uk The interaction of tryptophan-rich peptides with DOPC membranes involves the insertion of tryptophan residues into the lipid bilayer, which can be monitored by changes in fluorescence. acs.org
Cytochrome c: Cytochrome c, a protein involved in both cellular respiration and apoptosis, exhibits interesting binding behavior with DOPC-containing membranes. While it shows minimal to no detectable binding to pure, neutral DOPC vesicles, its association is dramatically enhanced when the membrane contains anionic lipids like cardiolipin (B10847521) (CL) or dioleoyl phosphatidylglycerol (DOPG). nih.govpnas.orgnih.gov In mixed DOPG/DOPC membranes, cytochrome c binding is governed by electrostatics and an intrinsic affinity, leading to a local enrichment of the anionic DOPG lipids at the protein binding site. nih.gov Studies using vesicles with varying tetraoleoyl-cardiolipin (TOCL)/DOPC ratios have shown that cytochrome c binding saturates when approximately six cardiolipin molecules are available per protein, suggesting selective binding to CL nanodomains. researchgate.netnih.gov
Other Proteins: The versatility of DOPC as a membrane model is highlighted by studies on various other proteins.
Clathrin Assembly Lymphoid Myeloid-leukemia (CALM) protein: This protein shows a preferential affinity for curved DOPC membranes over flat ones, distributing more homogeneously on curved surfaces without the aggregation seen on planar bilayers. rsc.org
Perilipin 2: This protein, which associates with lipid droplets, has been shown to bind directly to synthetic vesicles composed of DOPC, indicating that specific phospholipids (B1166683) are sufficient for its recruitment. nih.gov
Corticotropin-releasing factor (CRF): A helical fragment of this peptide (CRF13-41) maintains its structure on the surface of a DOPC bilayer, with its hydrophilic side facing the aqueous environment and its hydrophobic side contacting the lipid core. nih.gov This supports the role of the membrane surface in inducing peptide secondary structure. nih.gov
Table 1: Research Findings on Peptide/Protein Interactions with DOPC-Containing Surfaces
| Molecule | DOPC System | Key Findings | Observed Effects | Reference |
|---|---|---|---|---|
| Amyloid-β (Aβ) 1-42 | DOPC Bilayer | Promotes "fibril-like" dimer formation. | Local decrease in membrane thickness; reduced membrane fluidity. nih.govnih.gov | nih.gov |
| Smp43 (AMP) | DOPC:DOPE Vesicles | Binds via van der Waals interactions, though slower than to anionic membranes. | Membrane thinning effect observed. | rsc.org |
| Cytochrome c | Pure DOPC Vesicles | No detectable binding to neutral DOPC-only membranes. nih.govpnas.org | Binding requires the presence of anionic lipids like cardiolipin or DOPG. nih.govpnas.org | nih.govpnas.org |
| Cytochrome c | DOPG/DOPC Vesicles | Binding is consistently described by an association constant (Kr) of 3.3-4.8 for DOPG relative to DOPC. | Induces redistribution and local enhancement of anionic lipids at the binding site. | nih.gov |
| CALM Protein | Curved vs. Flat DOPC Bilayers | Preferential binding to curved membranes. | Homogeneous protein distribution on curved surfaces, versus large clusters on flat surfaces. | rsc.org |
| Corticotropin-releasing factor (CRF13-41) | DOPC Bilayer | Helical form of the peptide is maintained on the bilayer surface. | Disorders the first CH2 segment of lipid chains and broadens headgroup distribution. | nih.gov |
| Perilipin 2 | DOPC Vesicles (LUVs) | Binds directly to DOPC vesicles, demonstrating that other lipid droplet proteins are not required for interaction. | Binding is temperature-dependent and influenced by acyl chain packing. | nih.gov |
Recognition by Synthetic Receptors
Beyond biological molecules, DOPC surfaces are used to test the recognition capabilities of synthetic host molecules, aiming to mimic the selectivity of natural protein receptors. For example, a synthetic calix researchgate.nettube receptor has been designed that efficiently binds DOPC in nonpolar solvents. acs.org This recognition event is highly specific, occurring through interactions with the zwitterionic phosphocholine (B91661) headgroup of the lipid. acs.org Remarkably, this artificial receptor demonstrates a high degree of selectivity, binding DOPC much more strongly than it binds dodecylphosphocholine (B1670865) (DPC) or the closely related phosphatidylethanolamine (B1630911) (PE) lipid. acs.org This selectivity is attributed to the receptor's curved, tubular shape, which complements the natural conformation of DOPC, showcasing a sophisticated level of biomimetic recognition. acs.org
Methodological Advances for Probing Dioleoyl Phosphatidylcholine Systems
Scattering Techniques for Structural Characterization
X-ray Scattering (SAXS, EDXD)
Small-angle X-ray scattering (SAXS) is a key technique for characterizing the structure of DOPC vesicles and bilayers. SAXS provides information on the size, shape, and lamellarity of liposomes. 2hinst.com For instance, SAXS has been used to study the effect of curvature on the bilayer structure of DOPC unilamellar vesicles (ULVs), revealing that for zwitterionic lipids like DOPC, curvature does not significantly affect the bilayer structure within the examined range. nih.govcanada.ca In studies of DOPC multilamellar vesicles (MLVs), SAXS patterns confirm the presence of well-ordered, periodic structures. 2hinst.comwhiterose.ac.uk
Energy Dispersive X-ray Diffraction (EDXD) offers a way to study structural changes in real-time. EDXD has been employed to investigate the influence of hydration on oriented DOPC multibilayers. These studies have identified distinct hydration regimes, showing a significant structural change at high relative humidity, characterized by a strong increase in the headgroup size and a marked decrease in the hydrophobic core thickness. aip.org EDXD has also been used to probe the interaction of the antimicrobial peptide alamethicin (B1591596) with DOPC bilayers, revealing that at full hydration, the bilayer thickness remains constant over a range of peptide concentrations, suggesting the formation of channels. nih.gov
The combination of SAXS with molecular dynamics (MD) simulations has proven to be a powerful approach. This integrated method has been used to study the influence of flavonoids like quercetin (B1663063) and rutin (B1680289) on DOPC bilayers, determining their solubility limits and their effects on membrane thickness and undulations. whiterose.ac.ukwhiterose.ac.ukacs.org The data from these combined analyses provide a more comprehensive understanding of how small molecules interact with and modify the properties of DOPC membranes.
Table 1: Selected SAXS and EDXD Findings for DOPC Systems
| Technique | System Studied | Key Findings | Citations |
|---|---|---|---|
| SAXS | DOPC Unilamellar Vesicles (ULVs) | Bilayer structure is largely unaffected by curvature. | nih.govcanada.ca |
| SAXS | DOPC Multilamellar Vesicles (MLVs) with flavonoids | Determined solubility and structural impact of quercetin and rutin. | whiterose.ac.ukwhiterose.ac.ukacs.org |
| EDXD | Oriented DOPC Multibilayers | Identified hydration-dependent structural changes in headgroup and core thickness. | aip.org |
| EDXD | DOPC with Alamethicin | Revealed constant bilayer thickness at high hydration, indicative of channel formation. | nih.gov |
| SAXS/WAXS | Quinoline-loaded DOPC Liposomes | Confirmed the formation of multilamellar vesicles. | 2hinst.com |
Neutron Scattering and Diffraction
Neutron scattering techniques, including small-angle neutron scattering (SANS) and neutron diffraction, are invaluable for determining the structure of DOPC bilayers, often in conjunction with X-ray scattering data. core.ac.uknih.gov SANS is particularly useful for studying unilamellar vesicles in solution. mdpi.com By using contrast variation, where the solvent is a mixture of H₂O and D₂O, specific parts of the structure can be highlighted. This approach has been used to determine the hydrophilic region thickness, hydrocarbon region thickness, and the area per lipid molecule in DOPC unilamellar vesicles. researchgate.net
Joint refinement of neutron and X-ray diffraction data from oriented DOPC bilayers provides a detailed, quasi-molecular structure. core.ac.uknih.gov This combined analysis yields information about the positions and thermal motion of different molecular fragments within the bilayer, revealing a gradient of thermal motion increasing away from the more constrained glycerol (B35011) backbone. nih.gov Neutron diffraction has also been used to precisely locate molecules like trehalose (B1683222) within partially hydrated DOPC bilayers, showing that it resides in the water layer between bilayers rather than interacting directly with the lipid headgroups. nih.gov Furthermore, studies on mixtures of DOPC with other lipids, such as dioleoyl phosphatidylethanolamine (B1630911) (DOPE), using neutron diffraction have shown that lipid components can demix in bent monolayers under dehydrated conditions. acs.org
Table 2: Key Structural Parameters of DOPC Bilayers Determined by Neutron Scattering
| Method | System | Parameter | Value | Citations |
|---|---|---|---|---|
| SANS | DOPC Unilamellar Vesicles | Hydrophilic region thickness | 9.8 ± 0.6 Å | researchgate.net |
| SANS/SAXS | DOPC Bilayer at 30°C | Area per lipid | 67.4 Ų | cmu.edu |
| Joint X-ray/Neutron Diffraction | DOPC Bilayer (66% RH, 23°C) | Waters per lipid | 5.36 ± 0.08 | nih.gov |
| Neutron Diffraction | DOPC with Trehalose | Trehalose Location | Centered in the water layer between bilayers | nih.gov |
Spectroscopic Approaches for Dynamics and Interactions
Spectroscopic techniques provide dynamic and interactive information, complementing the structural data from scattering methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamics and structure of DOPC bilayers. Solid-state ²H NMR, in particular, is used to probe the ordering of lipid acyl chains. Studies have shown that the presence of cholesterol increases the acyl-chain ordering in DOPC membranes. cornell.edu NMR has also been instrumental in studying the structure and dynamics of peptides like alamethicin within membrane environments. pnas.org These studies have helped to understand how such peptides orient and interact within the lipid bilayer. grafiati.com
Fluorescence Spectroscopy (e.g., FCS, Pyrene-labeled lipids)
Fluorescence spectroscopy offers high sensitivity for studying lipid dynamics and membrane properties. Fluorescence Correlation Spectroscopy (FCS) is a single-molecule technique used to measure the lateral diffusion of lipids. Studies on DOPC giant unilamellar vesicles (GUVs) have used FCS to determine the diffusion coefficient of fluorescent lipid analogs, providing a reference value for membrane fluidity. nih.govacs.org FCS has also been applied to study the interaction of pH-responsive polymers with DOPC bilayers, revealing that the polymer associates with the bilayer interface and impedes lipid diffusion. rsc.org
Pyrene-labeled lipids are frequently used as probes for membrane fluidity. osaka-u.ac.jp The formation of intramolecular excimers by dipyrenylphosphatidylcholine in DOPC vesicles is sensitive to pressure and temperature, providing insights into the dynamic properties and packing of the lipid environment. nih.gov However, it is important to note that the pyrene (B120774) label itself can perturb the local membrane structure. nih.gov Other fluorescent probes, such as those used in wavelength-selective fluorescence, have been employed to characterize the microenvironment within the DOPC bilayer, indicating that the region near the polar headgroup is a powerful electron donor environment. nih.gov
Table 3: Diffusion Coefficients in DOPC Systems Measured by Fluorescence Spectroscopy
| Technique | System | Probe | Diffusion Coefficient (D) | Temperature | Citations |
|---|---|---|---|---|---|
| FCS | DOPC GUVs | DiD | 10.0 ± 0.4 µm²/s | 23.5 ± 1.5 °C | nih.govacs.org |
| FCS | DOPC Supported Bilayer | Lipid Probe | 11.7 ± 1.6 µm²/s | Not specified | rsc.org |
| SPT | DOPC Supported Bilayer | Atto647N-DMPE (fast) | 3.5 ± 0.7 µm²/s | Room Temp. | aip.org |
| SPT | DOPC Supported Bilayer | Atto647N-DMPE (slow) | 0.30 ± 0.06 µm²/s | Room Temp. | aip.org |
Circular Dichroism (CD) for Peptide-Diopeoyl Phosphatidylcholine Interactions
Circular Dichroism (CD) spectroscopy is a primary method for studying the secondary structure of peptides and proteins when they interact with lipid bilayers. Oriented CD, where the bilayer is deposited on a flat substrate, can determine the orientation of peptides relative to the membrane. This technique has been used extensively to study the voltage-gated channel-forming peptide alamethicin in DOPC vesicles. researchgate.net CD studies have shown that alamethicin can exist in two distinct membrane-bound states, reflecting different degrees of peptide-peptide interaction, which can be modulated by temperature. researchgate.net Depending on its concentration and the hydration of the membrane, alamethicin can either insert perpendicularly into the DOPC bilayer or bind parallel to the membrane surface. grafiati.com
Advanced Microscopy and Surface-Sensitive Techniques
Atomic Force Microscopy (AFM) is a powerful tool for studying supported lipid bilayers (SLBs) at nanometer resolution, offering the unique capability to monitor dynamic processes in real-time. nih.govucl.ac.beresearchgate.net AFM can be used to investigate not only the topography of DOPC membranes but also a range of biomechanical properties. mdpi.com In imaging mode, AFM provides detailed information on the topographical features of the supported bilayer, such as the lateral organization of domains, surface roughness, and the height of membrane patches relative to the substrate. mdpi.com
Pure DOPC bilayers are in a fluid-like state and appear homogeneous when imaged by AFM. mdpi.com The mechanical stability of these bilayers can be quantified using AFM-based force spectroscopy, which measures the force required to rupture the membrane. For a pure DOPC bilayer, the breakthrough force (Fb) is approximately 1.7 to 3.1 nN. mdpi.commdpi.com The thickness of a fully hydrated DOPC bilayer has been determined to be around 6.31 nm by X-ray diffraction, a value that aligns with measurements obtained from AFM force spectroscopy. mdpi.com
AFM has been instrumental in studying the effects of other molecules, like cholesterol, on DOPC membranes. When cholesterol is incorporated into a DOPC bilayer, the membrane remains topographically homogeneous, but its nanomechanical properties are altered. mdpi.com AFM has also been employed to study more complex systems containing DOPC, such as phase-separated bilayers also containing sphingomyelin (B164518) and cholesterol, mimicking lipid rafts. mdpi.com In these mixed systems, DOPC-rich regions exist as a liquid-disordered phase. mdpi.com Furthermore, AFM studies have visualized the aggregation of peptides like Aβ(25-35) on DOPC bilayers, providing insights into the interactions that can lead to membrane disruption. plos.org
Table 1: Mechanical Properties of DOPC-Containing Bilayers Measured by AFM
| Membrane Composition | Phase | Breakthrough Force (Fb) (nN) | Reference |
| Pure DOPC | Liquid-disordered (ld) | ~1.7 - 3.1 | mdpi.commdpi.com |
| DOPC:SM:Chol (1:1:0.67) | ld phase | ~6.5 | mdpi.com |
| DOPC:SM:Chol (1:1:0.67) | lo phase | ~10 | mdpi.com |
This table summarizes the breakthrough forces measured for different DOPC-containing supported lipid bilayers, illustrating the influence of membrane composition and phase on mechanical stability.
Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) are highly sensitive, label-free techniques used to study the formation and properties of supported lipid bilayers (SLBs). conicet.gov.ar QCM-D monitors changes in frequency and dissipation of an oscillating quartz crystal to provide information on the mass and viscoelastic properties of adsorbed layers. diva-portal.org The formation of a DOPC SLB on a sensor surface is characterized by a distinct signature in QCM-D, with a frequency change (ΔF) of approximately -25 Hz, indicating the formation of a rigid bilayer. mdpi.com
SPR measures changes in the refractive index at the sensor surface, allowing for the real-time monitoring of bilayer formation and interactions. conicet.gov.ar The formation of a DOPC SLB in SPR is seen as a rapid increase in layer thickness during vesicle adsorption. acs.org Combined SPR and QCM-Z (an impedance-based variant of QCM) studies have been used to determine biophysical properties of DOPC bilayers, such as the area per lipid molecule and the amount of associated water. acs.orgnih.gov For DOPC at 30°C, these methods have yielded a thickness of 3.68 nm and an area per molecule of 0.669 nm2. nih.gov
These techniques have also been used to investigate the interaction of various molecules with DOPC membranes. For instance, QCM-D has been used to study the binding of hydrophobically modified DNA oligonucleotides and the disruptive effects of amphiphilic drugs on DOPC bilayers. diva-portal.orgnih.gov SPR has been employed to monitor the binding of proteins, such as cholera toxin subunit B (ChTB) to ganglioside GM1 embedded in a DOPC membrane, and to study the interaction of histidine-tagged proteins with modified DOPC lipid monolayers. optica.orgpnas.org
Table 2: Biophysical Properties of DOPC Bilayers Determined by Surface-Sensitive Techniques
| Technique | Parameter | Value | Temperature (°C) | Reference |
| QCM-D | Frequency Change (ΔF) | ~ -25 Hz | 23 | mdpi.com |
| SPR/QCM-Z | Thickness | 3.68 nm | 30 | nih.gov |
| SPR/QCM-Z | Area per Molecule | 0.669 nm2 | 30 | nih.gov |
| SPR | Refractive Index (670 nm) | 1.4776–1.4889 | 20 | acs.orgnih.gov |
This table presents key biophysical parameters of DOPC supported lipid bilayers as measured by QCM-D, SPR, and combined approaches.
Electrophoresis is a fundamental technique for determining the surface charge of liposomes by measuring their electrophoretic mobility in an electric field. harvard.edu From this mobility, the zeta potential can be calculated, which is a key indicator of the stability of colloidal dispersions like liposome (B1194612) suspensions. bibliotekanauki.pl A high absolute value of the zeta potential generally signifies good stability due to electrostatic repulsion between particles, preventing aggregation. nih.gov
DOPC is a zwitterionic phospholipid, meaning it has both a positive and a negative charge, resulting in a net neutral charge. researchgate.netresearchgate.net However, DOPC liposomes exhibit a net negative charge and their zeta potential is strongly dependent on the pH of the surrounding medium. researchgate.net Studies have shown that the zeta potential of DOPC liposomes decreases as the pH increases. researchgate.net The electrophoretic mobility of DOPC vesicles has been measured to be higher than that of liposomes made from the saturated phospholipid dipalmitoylphosphatidylcholine (DPPC). harvard.edu
The addition of charged lipids to DOPC formulations significantly alters the zeta potential. For example, incorporating the cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) results in cationic liposomes whose zeta potential depends on the molar ratio of DOTAP to DOPC. creative-biolabs.com Conversely, mixing with anionic lipids like dioleoylphosphatidylglycerol (B1249151) (DOPG) creates negatively charged vesicles. researchgate.net The analysis of electrophoretic mobility is crucial for understanding the stability of these mixed lipid systems and their interactions with other charged molecules. researchgate.netaps.org
Table 3: Electrophoretic Mobility and Zeta Potential of Phospholipid Liposomes
| Liposome Composition | Electrophoretic Mobility (µm·cm·V⁻¹·s⁻¹) | Zeta Potential (mV) | Conditions | Reference |
| DOPC | > 3 | Varies with pH | Ultrapure water, 25°C | harvard.eduresearchgate.net |
| DPPC | Lower than DOPC | - | Ultrapure water, 25°C | harvard.edu |
| DOTAP:DOPC | - | Positive, dependent on molar ratio | PBS, pH 7.4 | creative-biolabs.com |
| n-tetradecane/DOPC emulsion | Decreases initial negative potential | - | Electrolyte solution, 20°C & 37°C | bibliotekanauki.plresearchgate.net |
This table compares the electrophoretic properties of DOPC liposomes with other phospholipid systems, highlighting the influence of lipid composition and environmental conditions.
Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM)
Mass Spectrometry for Lipid-Protein Complex Analysis
Native mass spectrometry (MS) has emerged as a powerful tool for studying non-covalent interactions within biological complexes, making it highly suitable for analyzing the intricate associations between lipids and proteins. nih.govmdpi.com This technique allows for the investigation of membrane protein structure and their interactions with the surrounding lipid environment by transferring intact protein-lipid complexes into the gas phase for analysis. nih.govresearchgate.net
When analyzing DOPC liposomes by native MS, lipid clusters can be observed, with dimeric DOPC often being a prominent signal. nih.gov The application of increasing collisional voltages in the mass spectrometer can cause the dissociation of these lipid clusters. nih.gov
Native MS is particularly valuable for studying peripheral membrane proteins, which associate transiently with the membrane. By mixing proteins with liposomes of a defined composition, such as those containing DOPC, it is possible to observe protein-lipid complexes directly. nih.gov For example, studies with the peptide Melittin (B549807) mixed with DOPC/DOPE liposomes revealed the formation of protein-lipid complexes, with the number of associated lipids depending on the gas-phase conditions (denaturing vs. native). nih.gov Similarly, the analysis of the peripheral membrane protein p40(phox) reconstituted into DOPC/DOPE/DOPS/cholesterol proteoliposomes showed signals corresponding to the protein, as well as various lipid clusters. nih.gov
More advanced techniques like lipid-trap mass spectrometry (LTMS) combine immunoprecipitation of tagged proteins with lipidomic analysis to identify specific lipids associated with proteins directly from cells. biorxiv.org Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide dynamic information about how lipid binding affects the conformation and solvent accessibility of a membrane protein. mdpi.com These mass spectrometry-based approaches are crucial for unraveling the specific roles that lipids like DOPC play in modulating membrane protein structure and function. researchgate.netnih.gov
Applications of Dioleoyl Phosphatidylcholine Research in Advanced Materials and Nanotechnology
Liposome (B1194612) Engineering for Advanced Encapsulation and Release Mechanisms
Liposomes are microscopic vesicles composed of one or more lipid bilayers, and they represent one of the most successful nanocarrier systems for targeted drug delivery. frontiersin.org DOPC is a frequently used neutral helper lipid in these formulations. polysciences.com
Controlled Release Mechanisms in Dioleoyl Phosphatidylcholine Liposomal Systems
A key advantage of liposomal drug delivery is the ability to trigger the release of the encapsulated cargo at a specific target site, which can be achieved through various stimuli-responsive strategies. nih.govtandfonline.com DOPC is often incorporated into these "smart" liposomes to facilitate controlled release.
pH-Responsive Release: The tumor microenvironment is often slightly acidic compared to healthy tissue. nih.gov This pH difference can be exploited to trigger drug release from pH-sensitive liposomes. These formulations often include lipids that change their properties in response to protonation. For example, liposomes composed of DOPC and a pH-sensitive polymer, poly(2-(diisopropylamino) ethylmethacrylate) (PDPA), have shown significant doxorubicin (B1662922) release at pH 6.0 compared to physiological pH 7.4. nih.gov Another approach involves using lipids like dioleoyl phosphatidylethanolamine (B1630911) (DOPE) in combination with a titratable amphiphile, where the cone shape of DOPE promotes a transition from a bilayer to a non-bilayer hexagonal phase at lower pH, leading to membrane destabilization and drug release. researchgate.net
Light-Triggered Release: Light offers an external stimulus for controlled release. mdpi.com Liposomes can be formulated with photosensitizer molecules that, upon irradiation with a specific wavelength of light, generate reactive oxygen species (ROS). nih.gov These ROS can then oxidize unsaturated lipids like DOPC within the liposome membrane, leading to pore formation and release of the encapsulated contents. nih.govbohrium.com Studies have shown that the inclusion of DOPC in porphyrin-phospholipid (PoP) liposomes accelerates the release of encapsulated drugs upon light exposure. nih.gov
Redox-Responsive Release: The tumor microenvironment can also have a different redox potential compared to normal tissues. This can be utilized to trigger release from redox-sensitive liposomes. unimi.it
| Stimulus | Mechanism in DOPC-Containing Liposomes | Example Application |
| pH (Acidic) | Protonation of pH-sensitive components leads to conformational changes and membrane destabilization. nih.gov | Enhanced release of doxorubicin from DOPC/PDPA liposomes in a simulated tumor environment. nih.gov |
| Light | Photosensitizers generate reactive oxygen species upon irradiation, oxidizing DOPC and creating pores in the membrane. nih.gov | Light-induced release of doxorubicin from PoP-DOPC liposomes. nih.gov |
| Redox (e.g., Glutathione) | Cleavage of disulfide bonds in specially designed lipids by reducing agents like glutathione, leading to liposome disassembly. unimi.it | Targeted release of paclitaxel (B517696) in a reductive environment. unimi.it |
Targeting Strategies in this compound-Based Vesicles
To enhance the delivery of encapsulated agents to specific cells or tissues, DOPC liposomes can be engineered with targeting moieties on their surface. nih.gov This active targeting approach complements the passive accumulation of liposomes in tumors via the enhanced permeability and retention (EPR) effect. nih.gov
Ligand-Mediated Targeting: This strategy involves attaching molecules (ligands) to the liposome surface that bind to specific receptors overexpressed on target cells. mdpi.com These ligands can be peptides, antibodies, or small molecules. nih.govdovepress.com For example, liposomes can be functionalized with peptides that recognize receptors on cancer cells, thereby increasing the cellular uptake of the liposomal drug. researchgate.net
Dual-Targeting: More advanced strategies employ two different types of ligands to improve selectivity and cellular uptake. mdpi.com One approach combines two targeting ligands that recognize different receptors on the same or different cells. Another strategy combines a targeting ligand with a cell-penetrating peptide (CPP) to first direct the liposome to the target cell and then enhance its entry into the cell. mdpi.com
This compound in Nanodisc Technology for Membrane Protein Studies
Nanodiscs are soluble, nanoscale patches of a lipid bilayer encircled by a membrane scaffold protein (MSP), an engineered derivative of apolipoprotein A-1. nih.govacs.org They provide a more native-like environment for studying membrane proteins compared to detergents or liposomes. nih.gov DOPC is a commonly used phospholipid in the formation of nanodiscs due to its ability to form stable and fluid bilayers that can accommodate membrane proteins.
The self-assembly of nanodiscs involves the incubation of the membrane protein, detergent-solubilized DOPC, and the MSP. nih.gov A critical aspect of this process is optimizing the ratio of lipid to scaffold protein to achieve a homogenous population of nanodiscs. nih.gov The size of the nanodisc can be controlled by using different variants of the MSP. acs.org This technology is versatile, allowing for the reconstitution of a wide range of membrane proteins, from transporters to receptors. nih.govresearchgate.net
The choice of lipid composition is crucial as it can influence the conformation and function of the reconstituted membrane protein. nih.gov Studies have used nanodiscs with varying ratios of zwitterionic DOPC and anionic lipids like dioleoyl phosphatidylglycerol (DOPG) to investigate the effect of the lipid environment on protein function. For example, the photocycle kinetics of bacteriorhodopsin have been shown to be dependent on the lipid composition of the nanodisc.
Development of Biosensors and Biointerfaces Utilizing this compound
Supported lipid bilayers (SLBs) are planar lipid membranes formed on a solid substrate. They are valuable tools for creating biointerfaces and developing biosensors. mdpi.com DOPC is frequently used to form these SLBs due to its ability to self-assemble into a stable and fluid bilayer on various surfaces, including silicon dioxide and gold. rsc.orgresearchgate.net
These DOPC-based biointerfaces can be used to study membrane-related phenomena, such as the interaction of proteins and drugs with the cell membrane. researchgate.net For instance, quartz crystal microbalance with dissipation monitoring (QCM-D) can be used to monitor the formation of a DOPC bilayer and its subsequent interaction with other molecules in real-time. researchgate.net
Furthermore, SLBs can be functionalized by incorporating membrane proteins or other biomolecules to create specific biosensors. rsc.org For example, an n-type organic electrochemical transistor has been interfaced with a DOPC SLB containing a pore-forming protein to create an ion channel sensor. rsc.org The fluidity of the DOPC bilayer allows for the lateral diffusion of incorporated proteins, which is an important property for many biological functions. acs.org The ability to create arrays of SLBs with different lipid compositions, including DOPC, opens up possibilities for high-throughput screening and diagnostics. acs.org
Future Perspectives and Emerging Directions in Dioleoyl Phosphatidylcholine Research
Integration of Multi-Omics Data with Dioleoyl Phosphatidylcholine Model Systems
The integration of multi-omics data with this compound (DOPC) model systems represents a significant leap forward in understanding complex biological processes. By combining genomics, transcriptomics, proteomics, and lipidomics, researchers can gain a more holistic view of the molecular interactions occurring at the membrane interface. thermofisher.comfrontlinegenomics.comfrontiersin.org This approach allows for the elucidation of how genetic variations and subsequent changes in protein and metabolite expression influence the behavior and function of DOPC-containing membranes. nih.govbiorxiv.orgmdpi.com
Recent studies have demonstrated the power of this integrated approach. For instance, in the context of Alzheimer's disease, multi-omics analysis of mouse models has revealed significant alterations in lipid metabolism, highlighting the role of specific lipid species in disease pathogenesis. nih.gov Similarly, in cancer research, integrating transcriptomics and proteomics with cellular models has identified novel biomarkers and therapeutic targets related to membrane composition and dynamics. frontiersin.org
The use of DOPC as a model lipid in these studies is crucial due to its prevalence in eukaryotic cell membranes and its ability to form stable, well-defined bilayers. creative-proteomics.comresearchgate.net This allows for the systematic investigation of how specific proteins and metabolites, identified through omics approaches, interact with and modify the properties of a representative biological membrane. biorxiv.org
Table 1: Examples of Multi-Omics Integration with Lipid-Based Model Systems
| Omics Data Type | Model System | Research Focus | Key Findings | Reference |
| Genomics, Transcriptomics, Proteomics | Alzheimer's disease mouse model | Investigate metabolic dysregulation | Identified significant enrichment of lipid and bioenergetic metabolic pathways. | nih.gov |
| Transcriptomics, Proteomics | Hepatocellular carcinoma (HCC) cells | Biomarker discovery | Identified Hsp90α as a potential serum biomarker for HCC. | frontiersin.org |
| Lipidomics | Yeast mitochondrial membranes | Study lipid-protein interactions | Elucidated the influence of lipid composition on membrane properties. | researcher.life |
| Genomics, Transcriptomics, Metabolomics | Cannabis sativa | Characterize cannabinoid pathways | Revealed correlations between cannabinoid synthase gene variations and cannabinoid profiles. | mdpi.com |
This integrated approach is not without its challenges. The complexity of the datasets generated requires sophisticated bioinformatics tools and computational models for effective analysis and interpretation. frontlinegenomics.commdpi.com However, the potential rewards are immense, offering unprecedented insights into the intricate interplay between genes, proteins, metabolites, and lipid membranes in health and disease.
Rational Design of Bio-inspired Materials with this compound
The unique physicochemical properties of this compound (DOPC) make it an ideal building block for the rational design of bio-inspired materials. nih.goveuropean-mrs.com Its ability to self-assemble into stable bilayer structures, mimicking the cell membrane, provides a versatile platform for creating novel biomaterials with a wide range of applications in medicine and biotechnology. nih.govmdpi.com
One of the key areas of research is the development of drug delivery systems. By incorporating therapeutic agents within DOPC-based liposomes, it is possible to enhance drug solubility, stability, and bioavailability. nih.govjst.go.jpnih.gov The rational design of these liposomes involves carefully selecting the lipid composition to control their size, charge, and release characteristics. researchgate.netrsc.org For example, the inclusion of other lipids, such as cholesterol or pegylated lipids, can modulate the fluidity and stability of the DOPC bilayer, thereby influencing the encapsulation efficiency and release kinetics of the drug. rsc.orgacs.org
Furthermore, the surface of DOPC-based biomaterials can be functionalized with specific ligands, such as antibodies or peptides, to achieve targeted delivery to specific cells or tissues. jst.go.jpnih.gov This approach has shown great promise in cancer therapy, where targeted liposomes can deliver cytotoxic drugs directly to tumor cells, minimizing side effects on healthy tissues. mdpi.com
Table 2: Key Considerations in the Rational Design of DOPC-Based Biomaterials
| Design Parameter | Influence on Biomaterial Properties | Example Application | Reference |
| Lipid Composition | Modulates membrane fluidity, stability, and charge. | Creation of pH-sensitive liposomes for targeted drug release. | acs.orgtandfonline.com |
| Surface Modification | Enables targeted delivery to specific cells or tissues. | Development of immunoliposomes for cancer therapy. | jst.go.jp |
| Vesicle Size | Affects biodistribution and cellular uptake. | Optimization of liposomal vaccines for enhanced immune response. | mdpi.com |
| Encapsulated Cargo | Determines the therapeutic or diagnostic function. | Encapsulation of imaging agents for in vivo diagnostics. | jst.go.jp |
The rational design of DOPC-based biomaterials is a rapidly evolving field, with new and innovative approaches constantly being developed. acs.org As our understanding of the complex interactions between lipids, proteins, and other biomolecules continues to grow, so too will our ability to create sophisticated and highly functional bio-inspired materials.
Role of this compound in Advanced Delivery Concepts and Mechanistic Studies
This compound (DOPC) plays a pivotal role in the development of advanced drug delivery systems and in mechanistic studies aimed at understanding the fundamental processes of drug transport across biological membranes. nih.govjst.go.jpnih.gov Its well-characterized physical and chemical properties make it an excellent model lipid for investigating the interactions between drugs, delivery vehicles, and cell membranes. nih.govmdpi.com
In advanced delivery concepts, DOPC is a key component of various nanocarriers, including liposomes, solid lipid nanoparticles, and nanoemulsions. nih.govresearchgate.netmdpi.com These DOPC-based systems can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation in the bloodstream and facilitating their delivery to target sites. nih.govjst.go.jp The fluidity of the DOPC bilayer, which is in a liquid-crystalline state at physiological temperatures, allows for the efficient loading and release of drugs. wikipedia.org
Mechanistic studies often employ DOPC bilayers as a model for the cell membrane to investigate the passive diffusion of drugs. researchgate.net By measuring the permeability of drugs across DOPC membranes, researchers can gain insights into the factors that govern drug absorption and distribution in the body. These studies have shown that the physicochemical properties of the drug, such as its size, lipophilicity, and charge, play a crucial role in its ability to cross the lipid bilayer. mdpi.com
Furthermore, DOPC-based model systems are used to study the mechanisms of action of various drug delivery technologies, such as pH-sensitive liposomes and cell-penetrating peptides. tandfonline.comunc.edu For example, pH-sensitive liposomes containing DOPC and other lipids are designed to release their contents in the acidic environment of endosomes, thereby facilitating the cytosolic delivery of drugs. tandfonline.comunc.edu
Table 3: Applications of DOPC in Advanced Delivery and Mechanistic Studies
| Application Area | Specific Use of DOPC | Key Insights Gained | Reference |
| pH-Sensitive Liposomes | As a helper lipid to promote membrane fusion and drug release. | Understanding the role of lipid composition in endosomal escape. | tandfonline.comunc.edu |
| Cell-Penetrating Peptides | As a model membrane to study peptide-lipid interactions. | Elucidating the mechanisms of peptide-mediated drug delivery. | researchgate.net |
| Passive Drug Diffusion | As a model membrane to measure drug permeability. | Identifying the key physicochemical properties that govern drug absorption. | mdpi.com |
| Liposomal Drug Formulations | As a primary component of the lipid bilayer. | Optimizing drug loading, stability, and release characteristics. | nih.govjst.go.jpnih.gov |
The use of DOPC in these studies has been instrumental in advancing our understanding of drug delivery and has contributed to the development of more effective and targeted therapies.
Computational Advancements and Synergistic Experimental-Computational Approaches in this compound Research
Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for studying the structure and dynamics of this compound (DOPC) bilayers. nih.govnih.govuci.edunih.gov These simulations provide an atomistic-level view of the lipid membrane, allowing researchers to investigate a wide range of phenomena that are difficult to access experimentally. nih.govmdpi.com
MD simulations have been used to study various aspects of DOPC bilayers, including their structural properties, such as area per lipid and bilayer thickness, as well as their dynamic properties, such as lipid diffusion and acyl chain order. nih.govnih.govnih.gov These simulations have also been used to investigate the effects of various factors on the properties of DOPC membranes, such as hydration level, temperature, and the presence of other molecules, such as cholesterol and drugs. rsc.orgnih.govwhiterose.ac.ukwhiterose.ac.uk
One of the key strengths of computational modeling is its ability to be used in synergy with experimental techniques. whiterose.ac.ukresearchgate.netacs.org For example, MD simulations can be used to interpret experimental data from techniques such as X-ray and neutron scattering, providing a more detailed understanding of the molecular-level organization of the membrane. uci.edu This synergistic approach has been particularly fruitful in studying the interactions of peptides and proteins with DOPC membranes, where simulations have been used to elucidate the mechanisms of peptide insertion and pore formation. researchgate.netmdpi.com
Table 4: Examples of Synergistic Experimental-Computational Studies of DOPC Bilayers
| Experimental Technique | Computational Method | Research Focus | Key Findings | Reference |
| Small-Angle X-ray Scattering (SAXS) | Molecular Dynamics (MD) | Investigate the influence of flavonoids on DOPC bilayers. | Revealed changes in membrane thickness and fluidity upon flavonoid incorporation. | whiterose.ac.ukwhiterose.ac.ukwhiterose.ac.uk |
| Solid-State NMR | Molecular Dynamics (MD) | Study the binding of blood clotting factors to phospholipid membranes. | Elucidated the role of specific lipid headgroups in protein-membrane interactions. | nih.gov |
| Fluorescence Spectroscopy | Molecular Dynamics (MD) | Examine the mechanism of action of antimicrobial peptides. | Provided insights into the kinetics of peptide-induced pore formation. | mdpi.com |
| Electrochemical Techniques | Not specified | Investigate peptide interactions with DOPC monolayers. | Determined the influence of peptide charge and polarity on membrane activity. | nih.gov |
The continued development of more accurate force fields and more powerful computational hardware will further enhance the capabilities of MD simulations, enabling researchers to tackle even more complex problems in membrane biophysics. biorxiv.org The synergistic use of experimental and computational approaches will undoubtedly continue to be a powerful strategy for advancing our understanding of the role of DOPC in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
